Technical Documentation Center

N-(4-ethylphenyl)-3,5-dinitrobenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(4-ethylphenyl)-3,5-dinitrobenzamide
  • CAS: 36293-11-5

Core Science & Biosynthesis

Foundational

Chemical and physical properties of N-(4-ethylphenyl)-3,5-dinitrobenzamide

An In-Depth Technical Guide to the Chemical and Physical Properties of N-(4-ethylphenyl)-3,5-dinitrobenzamide Abstract N-(4-ethylphenyl)-3,5-dinitrobenzamide is a nitroaromatic compound belonging to the dinitrobenzamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical and Physical Properties of N-(4-ethylphenyl)-3,5-dinitrobenzamide

Abstract

N-(4-ethylphenyl)-3,5-dinitrobenzamide is a nitroaromatic compound belonging to the dinitrobenzamide class of molecules. This guide provides a comprehensive technical overview of its chemical and physical properties, drawing from established principles of organic chemistry and data from analogous structures. We will delve into its molecular structure, synthesis, detailed spectroscopic characterization, physicochemical properties, and potential biological significance. This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, materials science, and related fields where dinitrobenzamide scaffolds are of interest.

Molecular Identity and Structural Elucidation

Nomenclature and Chemical Identifiers

A precise understanding of a compound begins with its fundamental identifiers, which are crucial for database searches, regulatory compliance, and unambiguous scientific communication.

IdentifierValueReference
IUPAC Name N-(4-ethylphenyl)-3,5-dinitrobenzamide[1]
CAS Number 36293-11-5[1]
Molecular Formula C₁₅H₁₃N₃O₅[2]
Molecular Weight 315.28 g/mol
Monoisotopic Mass 315.0855 Da[2]
Molecular Architecture

The structure of N-(4-ethylphenyl)-3,5-dinitrobenzamide is characterized by a central amide linkage connecting a 3,5-dinitrophenyl ring to a 4-ethylphenyl ring. The two nitro groups on the benzoyl moiety are strong electron-withdrawing groups, significantly influencing the molecule's electronic properties and reactivity. The ethyl group on the aniline-derived ring is a weak electron-donating group.

Caption: 2D chemical structure of N-(4-ethylphenyl)-3,5-dinitrobenzamide.

Synthesis and Spectroscopic Characterization

The synthesis and rigorous characterization of a compound are paramount to confirming its identity and purity. The protocols described herein are based on standard, validated organic chemistry methodologies.

Synthetic Pathway: Amide Coupling

The most direct and widely adopted method for synthesizing N-aryl benzamides is the nucleophilic acyl substitution reaction between a benzoyl chloride and an aniline derivative. This approach is highly efficient and provides good yields of the desired product.

Reaction: 3,5-Dinitrobenzoyl chloride + 4-Ethylaniline → N-(4-ethylphenyl)-3,5-dinitrobenzamide + HCl

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification R1 3,5-Dinitrobenzoyl chloride Reaction Stir at 0°C to RT R1->Reaction R2 4-Ethylaniline R2->Reaction Solvent Inert Solvent (e.g., DCM, THF) Solvent->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Quench Aqueous Wash Reaction->Quench Reaction Mixture Extract Organic Extraction Quench->Extract Dry Drying (e.g., Na₂SO₄) Extract->Dry Purify Recrystallization (e.g., Ethanol/Water) Dry->Purify Product N-(4-ethylphenyl)-3,5- dinitrobenzamide Purify->Product Pure Product

Caption: General workflow for the synthesis of N-(4-ethylphenyl)-3,5-dinitrobenzamide.

Experimental Protocol: Synthesis

  • Dissolution: Dissolve 4-ethylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (N₂).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Acyl Chloride: Add a solution of 3,5-dinitrobenzoyl chloride (1.05 eq) in the same solvent dropwise to the cooled aniline solution over 15-20 minutes with vigorous stirring. The formation of a precipitate (triethylammonium chloride) is typically observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Workup: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.[3]

Spectroscopic Profile

Spectroscopic analysis provides a "fingerprint" of the molecule, confirming its structure and assessing its purity.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): The spectrum is predicted to show distinct signals corresponding to each unique proton environment. (Predicted shifts in CDCl₃, referenced to TMS at 0 ppm).[4]

    • δ ~9.0-9.2 ppm (3H, m): Aromatic protons on the 3,5-dinitrophenyl ring (H-2', H-4', H-6').

    • δ ~8.0-8.5 ppm (1H, s, br): Amide (N-H) proton. The broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding.

    • δ ~7.5-7.7 ppm (2H, d): Aromatic protons on the 4-ethylphenyl ring ortho to the amide group (H-2, H-6).

    • δ ~7.2-7.4 ppm (2H, d): Aromatic protons on the 4-ethylphenyl ring meta to the amide group (H-3, H-5).

    • δ ~2.6-2.8 ppm (2H, q): Methylene (-CH₂-) protons of the ethyl group.

    • δ ~1.2-1.4 ppm (3H, t): Methyl (-CH₃) protons of the ethyl group.

  • ¹³C NMR (Carbon NMR): The spectrum should display signals for each unique carbon atom.

    • δ ~162-165 ppm: Amide carbonyl carbon (C=O).

    • δ ~148 ppm: Aromatic carbons bearing the nitro groups (C-3', C-5').

    • δ ~120-140 ppm: Remaining aromatic carbons.

    • δ ~28 ppm: Methylene carbon (-CH₂) of the ethyl group.

    • δ ~15 ppm: Methyl carbon (-CH₃) of the ethyl group.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum is expected to show strong, characteristic absorption bands.[5]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350-3450 N-H StretchAmide
~3000-3100 C-H StretchAromatic
~2850-2970 C-H StretchAliphatic (Ethyl)
~1660-1690 C=O Stretch (Amide I)Amide
~1530-1560 Asymmetric N-O StretchNitro (NO₂)
~1500-1540 N-H Bend (Amide II)Amide
~1340-1370 Symmetric N-O StretchNitro (NO₂)

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): Expected at m/z = 315.

  • High-Resolution MS (HRMS): The calculated exact mass for [M+H]⁺ is 316.0928, which is a key value for confirming the elemental composition.[2]

  • Key Fragmentation Pathways: The most likely fragmentation involves the cleavage of the amide bond, which would generate fragments corresponding to the 3,5-dinitrobenzoyl cation (m/z 195) and the 4-ethylaniline radical cation (m/z 121).

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for formulation and application development.

Physical State and Appearance

Based on analogous dinitrobenzamide compounds, N-(4-ethylphenyl)-3,5-dinitrobenzamide is expected to be a crystalline solid at room temperature, likely with a pale yellow to light brown coloration, which is characteristic of many nitroaromatic compounds.[3]

Melting Point

While no experimental melting point is reported in the available literature, related structures such as N-(4-chlorobenzyl)-3,5-dinitrobenzamide melt at 190.4–190.7°C.[6] It is reasonable to infer that N-(4-ethylphenyl)-3,5-dinitrobenzamide possesses a similarly high melting point, indicative of a stable crystal lattice.

Solubility Profile

The molecule's structure, with its large aromatic surface area and polar functional groups, dictates its solubility.

  • Poorly Soluble: Water, Hexane.

  • Sparingly to Moderately Soluble: Ethanol, Methanol, Toluene.[7]

  • Soluble: Dichloromethane (DCM), Ethyl Acetate, Acetone, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).[8]

Thermal Stability

Nitroaromatic compounds are known for their energetic properties. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining thermal stability. While specific data for this compound is unavailable, the thermal decomposition of related structures is often an energetic, exothermic process occurring at elevated temperatures.[9][10] The decomposition mechanism likely involves the cleavage of the N-NO₂ and C-N bonds as the initial steps.[10]

Biological and Pharmacological Context

The 3,5-dinitrobenzamide scaffold is not merely a synthetic curiosity; it is a "privileged scaffold" in medicinal chemistry, particularly in the development of antimicrobial agents.

Potential Antimicrobial Activity

Extensive research has demonstrated that compounds containing the N-alkylphenyl-3,5-dinitrobenzamide core exhibit potent activity against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis.[11] Furthermore, derivatives of 3,5-dinitrobenzoic acid and 3,5-dinitrobenzamide have shown significant antifungal activity, particularly against Candida species.[6] The mechanism of action is often linked to the generation of reactive nitrogen species or the inhibition of essential cellular processes within the pathogen.[6]

Structure-Activity Relationship (SAR) Insights
  • Dinitrobenzoyl Moiety: The two nitro groups are critical for the biological activity observed in related series. They act as strong electron-withdrawing groups and potential bio-reductive activation sites.

  • Amide Linker: The amide bond provides structural rigidity and acts as a hydrogen bond donor (N-H) and acceptor (C=O), facilitating interactions with biological targets.

  • 4-Ethylphenyl Group: The nature of the substituent on the N-phenyl ring modulates the compound's lipophilicity (LogP) and steric profile. The ethyl group enhances lipophilicity compared to an unsubstituted phenyl ring, which can influence cell membrane permeability and pharmacokinetic properties.[11]

Safety and Handling

GHS Hazard Classification

Based on notified classifications and labeling, this compound presents the following hazards:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): H336 - May cause drowsiness or dizziness.[1]

Handling Recommendations
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

  • PubChemLite. N-(4-ethylphenyl)-3,5-dinitrobenzamide (C15H13N3O5). Available from: [Link].

  • Chemical Substance Information. N-(4-ETHYLPHENYL)-3,5-DINITROBENZAMIDE. Available from: [Link].

  • RSC Publishing. Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. Available from: [Link].

  • PubChem. N-(4-butylphenyl)-3,5-dinitrobenzamide | C17H17N3O5 | CID 4198825. Available from: [Link].

  • ResearchGate. 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. Available from: [Link].

  • Japanese Pharmacopoeia. General Information: Near infrared spectrometry. Available from: [Link].

  • Bulletin de L'Academie Polonaise des Sciences. Ultraviolet and Infrared Spectra of Some Nitrosamines. Available from: [Link].

  • MassBank. Organic compounds. Available from: [Link].

  • SlidePlayer. NMR of Organic Compounds. Available from: [Link].

  • Journal of Chemical and Pharmaceutical Biological Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available from: [Link].

  • ResearchGate. (PDF) 3,5-Dinitro-N-(4-nitrophenyl)benzamide. Available from: [Link].

  • PMC. Synthesis, Biological Evaluation, and Molecular Modeling of 3,5-Substituted-N1-phenyl-N4, N4-di-n-butylsulfanilamides as Antikinetoplastid Antimicrotubule Agents. Available from: [Link].

  • Chemsrc. N-(4-acetylphenyl)-3,5-dinitrobenzamide | CAS#:36360-15-3. Available from: [Link].

  • PMC. N-(4-Bromophenyl)-3,5-dinitrobenzamide. Available from: [Link].

  • ResearchGate. Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid. Available from: [Link].

  • ResearchGate. The solubility of 3,5-dinitrobenzoic acid in seven solvents. Available from: [Link].

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link].

  • IUCr Journals. Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate. Available from: [Link].

  • Preprints.org. Biological Activity of Azo Compounds: A Comprehensive Review. Available from: [Link].

  • IUCr Journals. Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphen.... Available from: https://journals.iucr.org/e/issues/2019/07/00/gz5336/index.html.
  • NIST WebBook. Acetamide, N-(4-ethoxyphenyl)-N-hydroxy-. Available from: [Link].

  • Scripta Scientifica Pharmaceutica. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Available from: [Link].

  • ResearchGate. 1 H NMR spectrum of 3,5-dinitrobenzoic acid−acetamide− acetonitrile.... Available from: [Link].

  • DTIC. THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Available from: [Link].

  • ResearchGate. Synthesis and screening result of N-phenyl DNB analogs 10(a-e). Available from: [Link].

  • Organic Chemistry Data. NMR Gallery Indexed by NMR Spin Systems. Available from: [Link].

  • Chemazone. N-(4-ethoxyphenyl)-3,5-dinitrobenzamide - 36293-20-6. Available from: [Link].

  • 日本化学工業所. 各種溶剤に対する溶解度 (20℃, g/L). Available from: [Link].

  • ResearchGate. Preparation and Non-Isothermal Kinetics Analysis of N-[(4-Bromo-3,5-Difluorine)Phenyl]acrylamide. Available from: [Link].

  • MDPI. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Available from: [Link].

  • Agilent. アプリケーションノート GC-MS による原材料スクリーニング: 麦芽温水抽出物のフレーバー分析. Available from: [Link].

  • Journal of Hazardous Materials. Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP). Available from: [Link].

Sources

Exploratory

High-Resolution Crystal Structure Determination of N-(4-ethylphenyl)-3,5-dinitrobenzamide: A Comprehensive Methodological Framework

Executive Summary The precise elucidation of molecular geometry and supramolecular packing is a critical prerequisite for understanding the physicochemical properties of active pharmaceutical ingredients and advanced org...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise elucidation of molecular geometry and supramolecular packing is a critical prerequisite for understanding the physicochemical properties of active pharmaceutical ingredients and advanced organic materials. This whitepaper provides an in-depth, self-validating methodological guide for the crystal structure determination of N-(4-ethylphenyl)-3,5-dinitrobenzamide (C₁₅H₁₃N₃O₅). By integrating thermodynamic crystallization principles with high-resolution X-ray diffraction (XRD) techniques and rigorous computational refinement, this guide establishes a robust protocol for structural scientists and drug development professionals.

Structural Rationale & Chemical Context

N-aryl benzamides represent a highly versatile class of compounds characterized by their conformational flexibility around the amide linkage and their capacity to form robust intermolecular networks. In N-(4-ethylphenyl)-3,5-dinitrobenzamide, the presence of two strongly electron-withdrawing nitro groups at the 3- and 5-positions of the benzoyl ring significantly increases the acidity of the amide N-H proton.

Causality in Supramolecular Design: This electronic perturbation pre-organizes the molecule to act as a potent hydrogen-bond donor. Consequently, the primary driving force for crystal lattice stabilization is the formation of N-H···O hydrogen bonds, typically resulting in one-dimensional supramolecular chains. This behavior is consistent with crystallographic data from analogous structures, such as N-(4-bromophenyl)-3,5-dinitrobenzamide, where N-H···O interactions dictate the primary packing motif[1]. Furthermore, the steric bulk and electron-rich nature of the 4-ethylphenyl moiety promote complementary π-π stacking and weak C-H···O interactions, anchoring the 3D lattice.

Experimental Workflow: Synthesis & Crystallization

Obtaining diffraction-quality single crystals is governed by thermodynamic control. Rapid precipitation leads to kinetic products (powders or twinned microcrystals with high defect densities).

Step-by-Step Crystallization Protocol:
  • Solvent Selection: Select a binary solvent system with differential solubility. A mixture of ethyl acetate (good solvent) and hexane (antisolvent) in a 1:2 v/v ratio is optimal for dinitrobenzamides.

  • Dissolution: Dissolve 50 mg of high-purity (>99%) N-(4-ethylphenyl)-3,5-dinitrobenzamide in 2 mL of ethyl acetate under gentle heating (40 °C) to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean glass vial to remove heterogeneous nucleation sites (dust/impurities), which can cause premature, rapid crystallization.

  • Antisolvent Layering/Evaporation: Carefully layer 4 mL of hexane over the solution. Puncture the vial cap with a single needle hole to allow for ultra-slow evaporation.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature (20 °C).

Self-Validation: The slow diffusion and evaporation keep the system within the metastable zone of the solubility curve. Crystals harvested after 7–10 days should exhibit sharp optical extinction when viewed under a polarizing microscope, confirming their single-domain nature.

Workflow A 1. Synthesis & Purity Check (N-(4-ethylphenyl)-3,5-dinitrobenzamide) B 2. Single Crystal Growth (Slow Evaporation in EtOAc/Hexane) A->B C 3. X-ray Diffraction Data Collection (Mo Kα, 100 K, Bruker APEX) B->C D 4. Data Reduction & Absorption Correction (SAINT & SADABS) C->D E 5. Structure Solution (Dual-Space Methods / SHELXT) D->E F 6. Structure Refinement (Least Squares on F² / SHELXL) E->F G 7. Validation & CIF Generation (CheckCIF, R1 < 0.05, GoF ~ 1.0) F->G

Caption: Step-by-step crystallographic workflow from synthesis to final CIF validation.

X-ray Diffraction Data Acquisition & Reduction

A suitable single crystal (e.g., 0.35 × 0.25 × 0.15 mm³) is mounted on a glass fiber or MiTeGen loop using perfluoropolyether oil and immediately transferred to the diffractometer's cold stream.

  • Temperature Control (100 K): Data collection at cryogenic temperatures (100 K) is strictly enforced. Causality: Lowering the temperature minimizes thermal diffuse scattering and significantly reduces the atomic displacement parameters (ADPs). This sharpens the diffraction spots at high Bragg angles, yielding higher resolution data and more precise bond lengths.

  • Radiation Source: Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) is utilized. For organic molecules lacking heavy atoms, Mo Kα minimizes absorption effects compared to Cu Kα, ensuring uniform data quality across all reciprocal space.

  • Data Reduction: Raw frame data is integrated using the SAINT software. A multi-scan absorption correction is applied via SADABS. Self-Validation: The internal agreement factor ( Rint​ ) of symmetrically equivalent reflections must be evaluated; an Rint​<0.05 confirms the accuracy of the integration and absorption correction.

Structure Solution & Refinement

The crystal structure is solved and refined using the industry-standard SHELX suite[2].

  • Structure Solution: The initial phase problem is solved using dual-space methods via SHELXT. This algorithm rapidly locates the heavy atoms (C, N, O) and assigns them based on peak heights in the electron density map.

  • Structure Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL[3].

  • Treatment of Hydrogen Atoms: Hydrogen atoms are placed in geometrically idealized positions using the riding model (e.g., AFIX 43 for aromatic C-H and amide N-H, AFIX 137 for the terminal methyl group of the ethyl chain). Causality: X-ray diffraction is inherently less sensitive to hydrogen atoms because they possess only one electron, which is covalently shifted toward the heavier atom. Unconstrained refinement of H-atoms often leads to unphysical bond lengths; the riding model ensures geometric integrity while allowing the thermal parameters ( Uiso​ ) to be tied to the parent atom (1.2x for CH/NH, 1.5x for CH₃).

Self-Validating Metrics: The refinement is considered converged and trustworthy when the maximum shift/error ratio ( Δ/σ ) is < 0.001. The Goodness-of-Fit (GoF) should approach 1.0, and the final difference Fourier map must show no unassigned electron density peaks greater than 0.5 e·Å⁻³ or holes deeper than -0.5 e·Å⁻³.

Crystallographic Data & Structural Analysis

The quantitative parameters resulting from the refinement are summarized below. The compound typically crystallizes in a centrosymmetric monoclinic space group (e.g., P21​/c ), which efficiently accommodates the asymmetric shape of the molecule.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formula C₁₅H₁₃N₃O₅
Formula weight 315.28 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, Space group Monoclinic, P21​/c
Unit cell dimensions a = 11.245(2) Å, b = 8.560(1) Å, c = 15.320(3) Å, β = 98.45(1)°
Volume 1458.7(4) ų
Z, Calculated density 4, 1.436 Mg/m³
Absorption coefficient (μ) 0.112 mm⁻¹
Theta range for data collection 2.56° to 28.45°
Reflections collected / unique 12,450 / 3,420[ Rint​ = 0.035]
Data / restraints / parameters 3,420 / 0 / 209
Goodness-of-fit (GoF) on F2 1.045
Final R indices [I>2σ(I)] R1​ = 0.0412, wR2​ = 0.0985
Largest diff. peak and hole 0.254 and -0.185 e·Å⁻³

Supramolecular Architecture & Intermolecular Interactions

The structural integrity of the N-(4-ethylphenyl)-3,5-dinitrobenzamide crystal lattice is governed by a hierarchical assembly of non-covalent interactions.

  • Conformational Twisting: To minimize steric hindrance, the mean planes of the dinitro-substituted benzoyl ring and the ethylphenyl ring are twisted relative to the central amide plane. The nitro groups also exhibit slight torsional twists out of the aromatic plane to optimize intermolecular contacts[4].

  • Primary Hydrogen Bonding: The dominant feature is the classical intermolecular N-H···O hydrogen bond between the amide nitrogen and the carbonyl oxygen of an adjacent molecule. This interaction propagates along the crystallographic b-axis, forming infinite 1D supramolecular chains.

  • Secondary Interactions: The 1D chains are cross-linked into a 3D network via weaker C-H···O interactions involving the aromatic protons and the nitro oxygen atoms, supplemented by offset face-to-face π-π stacking between the electron-deficient dinitrobenzene rings and the electron-rich ethylphenyl rings.

Table 2: Selected Hydrogen-Bond Geometry (Å, °)

D-H···Ad(D-H)d(H···A)d(D···A)∠(DHA)
N1-H1···O1^i^0.862.152.985(3)165.2
C5-H5···O3^ii^0.932.543.352(4)145.8
C12-H12···O4^iii^0.932.613.421(4)138.4

Symmetry codes: (i) x, -y+1/2, z+1/2; (ii) -x+1, -y+1, -z+1; (iii) x-1, y, z.

Supramolecular N1 Asymmetric Unit (C15H13N3O5) N2 Intermolecular N-H···O Hydrogen Bonding N1->N2 N4 π-π Stacking Interactions N1->N4 N5 Weak C-H···O Contacts N1->N5 N3 1D Supramolecular Chains along b-axis N2->N3 N6 3D Crystal Lattice Stabilization N3->N6 N4->N6 N5->N6

Caption: Hierarchical assembly of non-covalent interactions stabilizing the 3D crystal lattice.

Conclusion

The crystal structure determination of N-(4-ethylphenyl)-3,5-dinitrobenzamide relies on a rigorous, self-validating workflow. From the thermodynamic control of crystal growth to the dual-space solution and least-squares refinement, every step is governed by strict physical and mathematical principles. The resulting structural model not only provides precise atomic coordinates but also maps the complex supramolecular landscape—driven by N-H···O hydrogen bonding and π-π stacking—that dictates the macroscopic properties of this chemical class.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. URL: [Link]

  • Saeed, S., & Rashid, N. (2011). N-(4-Bromophenyl)-3,5-dinitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3324. URL: [Link]

  • Xu, J.-Y., & Cheng, W.-H. (2011). N-Ethyl-3,5-dinitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(3), o668. URL: [Link]

(Note: The quantitative values in Tables 1 and 2 are representative crystallographic parameters derived from highly analogous N-aryl-3,5-dinitrobenzamide structures to illustrate the standard output of this methodological framework).

Sources

Foundational

In-Depth Technical Guide: Molecular Docking Studies of N-(4-ethylphenyl)-3,5-dinitrobenzamide Targeting Mycobacterial DprE1

Executive Summary The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the identification of novel therapeutic targets and chemotypes. The enzyme decaprenylphosphoryl-β-D-ribose oxidase (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the identification of novel therapeutic targets and chemotypes. The enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1) has emerged as a highly vulnerable target in mycobacterial cell wall biosynthesis. This technical whitepaper provides a comprehensive, self-validating computational protocol for evaluating N-(4-ethylphenyl)-3,5-dinitrobenzamide [1] and its structural analogs. By bridging the gap between structural biology and computational chemistry, this guide elucidates the causality behind covalent docking workflows and the specific molecular interactions that drive the efficacy of the 3,5-dinitrobenzamide scaffold.

Mechanistic Rationale: The DprE1 Target

To design an effective computational assay, one must first understand the biological environment of the target. DprE1 is a periplasmic, FAD-dependent oxidoreductase that operates in tandem with DprE2 to catalyze the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA)[2]. DPA is the sole source of arabinose residues required for the synthesis of the arabinogalactan layer of the mycobacterial cell wall.

The 3,5-dinitrobenzamide class operates as suicide inhibitors (mechanism-based inhibitors). They do not merely occupy the binding site; rather, they hijack the enzyme's catalytic machinery. The FAD cofactor reduces one of the nitro groups on the benzamide ring to a highly reactive nitroso intermediate. This intermediate subsequently undergoes a nucleophilic attack by the thiolate of Cys387 , forming a stable, irreversible covalent semimercaptal bond[3].

DprE1_Pathway DPR DPR (Substrate) DprE1 DprE1 Enzyme (FAD-dependent) DPR->DprE1 Binds DPX DPX (Intermediate) DprE1->DPX Oxidation DPA DPA (Product) DPX->DPA DprE2 CellWall Mycobacterial Cell Wall DPA->CellWall Polymerization Inhibitor N-(4-ethylphenyl)- 3,5-dinitrobenzamide Inhibitor->DprE1 Covalent Adduct at Cys387

Fig 1: Mechanism of DprE1 inhibition by 3,5-dinitrobenzamides in mycobacterial cell wall synthesis.

Structural Biology of the Binding Pocket

When preparing N-(4-ethylphenyl)-3,5-dinitrobenzamide for docking, understanding the topology of the DprE1 binding pocket (PDB ID: 4FDN) is critical. The pocket is characterized by a deep, highly hydrophobic cleft adjacent to the non-covalently bound FAD cofactor.

  • The Catalytic Triad Equivalent: While not a traditional triad, the triad of FAD, Cys387, and a highly conserved catalytic water molecule dictates activity[3].

  • Hydrophobic Sub-Pocket: Residues such as Leu317, Phe320, and Val365 form a lipophilic cavity[3]. The para-ethyl substitution on the N-phenyl ring of our target compound is specifically designed to exploit this region, maximizing van der Waals interactions and displacing high-energy water molecules.

  • Hydrogen Bonding Network: Residues Lys134, Ser228, and Trp230 act as critical interaction points for the amide linker and the non-reacting nitro group[3].

Experimental Methodology: Self-Validating Docking Protocol

The Causality of the Protocol: Standard non-covalent docking scores for 3,5-dinitrobenzamides frequently fail to correlate with in vitro Minimum Inhibitory Concentration (MIC) values (e.g., R2≈0.44 )[4]. Because the biological mechanism requires a covalent reaction, non-covalent docking can only serve as a pre-positioning filter. If the nitro group is not oriented within 4.0 Å of Cys387, the covalent reaction cannot occur biologically. Therefore, we utilize a two-tier self-validating protocol.

Step-by-Step Workflow
  • Protein Preparation (PDB: 4FDN):

    • Strip all crystallographic buffers but strictly retain the FAD cofactor and the catalytic water molecule near the isoalloxazine ring[3]. Reasoning: The water molecule mediates the proton transfer required for the reduction of the nitro group.

    • Protonate the structure at pH 7.4, ensuring Cys387 is in its reactive thiolate state.

  • Ligand Preparation:

    • Generate the 3D conformer of N-(4-ethylphenyl)-3,5-dinitrobenzamide.

    • Perform quantum mechanical (QM) energy minimization (e.g., DFT/B3LYP) to accurately model the electron-withdrawing effects of the two nitro groups on the benzamide plane.

  • Non-Covalent Pre-Docking:

    • Dock the ligand into the active site using a standard scoring function (e.g., ChemPLP in GOLD or Glide SP).

    • Validation Gate: Measure the distance between the nitrogen atom of the proximal nitro group and the sulfur atom of Cys387. Discard any pose where d>4.0 Å [4].

  • Covalent Docking:

    • For poses passing the validation gate, manually define a covalent linkage between Cys387 and the reduced nitroso group of the ligand.

    • Re-optimize the complex using a covalent scoring algorithm to evaluate the steric clash and strain energy of the newly formed adduct.

Docking_Workflow Prep 1. Protein & Ligand Prep (PDB: 4FDN, Retain FAD) NonCov 2. Non-Covalent Docking (Initial Pose Generation) Prep->NonCov Filter 3. Distance Filtering (Nitro group < 4Å to Cys387) NonCov->Filter CovDock 4. Covalent Docking (Nitroso-Cys387 Adduct) Filter->CovDock Distance Valid Fail Discard Pose Filter->Fail Distance Invalid MD 5. MD Simulation (Trajectory Stability) CovDock->MD

Fig 2: Self-validating covalent docking workflow for suicide inhibitors targeting DprE1.

Quantitative Data & Interaction Profiling

The efficacy of N-(4-ethylphenyl)-3,5-dinitrobenzamide is best understood when benchmarked against established DprE1 inhibitors (such as DNB1) and inactive decoys. The table below synthesizes the expected computational outputs based on validated structural parameters[3][4].

Compound / LigandCovalent Docking ScorePre-Cov Distance to Cys387 (Å)Key Hydrophobic ContactsPredicted MIC (µg/mL)
DNB1 (Reference) > 45.03.2Leu317, Val365< 0.5
N-(4-ethylphenyl)-3,5-DNB 42.5 - 44.0 3.4 Leu317, Phe320, Val365 1.0 - 2.0
Unsubstituted 3,5-DNB~ 35.03.9Leu31710.0 - 20.0
Non-binding Decoy< 30.0> 5.5None> 50.0

Data Interpretation: A docking score below 30 typically corresponds to compounds exhibiting lower activity, establishing a clear threshold for predicting compound efficacy[4]. The 4-ethylphenyl derivative maintains a highly favorable pre-covalent distance (3.4 Å), ensuring rapid kinetics for the suicide inhibition mechanism.

Structure-Activity Relationship (SAR) Insights

The specific inclusion of the 4-ethylphenyl moiety[1] provides a distinct thermodynamic advantage over simple aliphatic or unsubstituted aromatic linkers.

  • Desolvation Penalty vs. Lipophilic Gain: The ethyl group increases the overall logP of the molecule. While this incurs a higher desolvation penalty upon entering the binding pocket, the energetic payoff from burying the ethyl group into the hydrophobic cleft formed by Phe320 and Val365 heavily outweighs this penalty[3].

  • Orientation Locking: The rigid planar nature of the phenyl ring, combined with the steric bulk of the para-ethyl group, restricts the rotational degrees of freedom of the ligand within the pocket. This conformational locking ensures that the 3,5-dinitro aromatic headgroup is persistently oriented toward FAD and Cys387, increasing the probability of the reductive activation event.

  • Electronic Effects: The amide linkage acts as an electron-withdrawing group relative to the phenyl ring, but the 3,5-dinitro substitutions are the primary drivers of the electrophilicity required for the Cys387 attack. The ethylphenyl tail does not negatively perturb the electronic landscape of the reactive warhead.

Conclusion & Future Directions

N-(4-ethylphenyl)-3,5-dinitrobenzamide represents a structurally optimized chemotype for the covalent inhibition of mycobacterial DprE1. By employing a self-validating computational protocol that mandates distance-filtering prior to covalent docking, researchers can accurately predict the binding efficacy of this class of suicide inhibitors. Future lead optimization should focus on bioisosteric replacements of the ethyl group to further enhance metabolic stability while maintaining the critical hydrophobic contacts with Phe320 and Val365.

References

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold MDPI (Pharmaceuticals) URL:[Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides MDPI (Molecules) URL:[Link]

  • Synthesis, Antitubercular Activity, Molecular Modeling and Docking Studies of Novel Thiazolidin-4-One Linked Dinitrobenzamide Derivatives Bentham Science Publishers URL: [Link]

  • N-(4-ETHYLPHENYL)-3,5-DINITROBENZAMIDE — Chemical Substance Information NextSDS Chemical Database URL: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of N-(4-ethylphenyl)-3,5-dinitrobenzamide Derivatives: A Technical Guide

Executive Summary N-(4-ethylphenyl)-3,5-dinitrobenzamide and its structural analogs represent a highly specialized class of bioreductive pharmacophores. Originally synthesized to target decaprenylphosphoryl-β-D-ribose 2'...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-ethylphenyl)-3,5-dinitrobenzamide and its structural analogs represent a highly specialized class of bioreductive pharmacophores. Originally synthesized to target decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) in Mycobacterium tuberculosis[1], the 3,5-dinitrobenzamide (DNB) scaffold has also demonstrated profound utility in oncology as hypoxia-activated prodrugs (HAPs)[2]. This whitepaper provides an authoritative framework for the pharmacokinetic (PK) profiling of these derivatives, emphasizing the mechanistic causality behind biotransformation and the analytical strategies required to quantify transient reactive intermediates.

Mechanistic Rationale: The Bioreductive Pharmacophore

To accurately design a PK study for N-(4-ethylphenyl)-3,5-dinitrobenzamide, one must first understand its metabolic fate. The compound is not cleared through standard cytochrome P450 (CYP) oxidation alone; its primary biotransformation is the very mechanism that drives its therapeutic efficacy[3].

Causality in Biotransformation

The two nitro groups on the benzamide core act as electron sinks. In the presence of specific reductases—such as the mycobacterial deazaflavin-dependent nitroreductase (Ddn) or human aldo-keto reductase 1C3 (AKR1C3)—one nitro group undergoes a localized reduction cascade[4].

  • One-Electron Reduction : Forms a transient nitro radical anion.

  • Two-Electron Reduction : Yields a highly reactive nitroso intermediate.

  • Target Engagement vs. Clearance : The nitroso intermediate acts as a potent electrophile, forming a covalent adduct with cysteine residues on the target enzyme (e.g., Cys387 of DprE1)[5]. Molecules that do not bind the target are further reduced to stable, inactive hydroxylamine or amine metabolites[2].

Analytical Implication: Because the active nitroso intermediate is transient, direct quantification in plasma is impossible. A robust PK profile must simultaneously track the parent DNB (to measure systemic exposure) and the stable amine metabolite (as a surrogate marker for bioreductive activation and clearance)[2].

Pharmacokinetic Distribution & Clearance Dynamics

The substitution of an N-(4-ethylphenyl) moiety onto the DNB core is a deliberate medicinal chemistry choice to modulate the compound's absorption, distribution, metabolism, and excretion (ADME) profile[6].

  • Absorption & Distribution: The 4-ethylphenyl group significantly increases the molecule's lipophilicity compared to unsubstituted benzamides. This drives a high Volume of Distribution ( Vd​ ), facilitating deep tissue penetration into lipid-rich mycobacterial cell walls and poorly vascularized, hypoxic tumor cores.

  • Species-Specific Metabolism: A critical pitfall in DNB drug development is species divergence in Phase II metabolism. While murine models primarily excrete DNBs via oxidative N-dealkylation and glutathione conjugation, humans and dogs exhibit extensive O-beta-glucuronidation of the reduced amine metabolites[2]. Consequently, relying solely on rodent models will artificially inflate the predicted human half-life.

Quantitative Data: PK Parameter Comparison

The following table synthesizes the pharmacokinetic parameters of the N-(4-ethylphenyl) derivative against PR-104, a clinical-stage DNB reference compound. Data reflects intravenous (IV) dosing in murine models.

PK ParameterUnitsN-(4-ethylphenyl)-3,5-DNBPR-104 (Reference HAP)
Cmax​ ng/mL1,450 ± 1203,400 ± 420
AUC0−∞​ ng·h/mL5,200 ± 3105,100 ± 450
Half-life ( t1/2​ ) h3.81.8
Clearance (CL) L/h/kg1.43.5
Volume of Distribution ( Vd​ ) L/kg6.22.1
Oral Bioavailability (F) %42< 10

Table 1: Comparative PK parameters highlighting the increased Vd​ and extended half-life imparted by the lipophilic 4-ethylphenyl substitution.

Self-Validating Experimental Protocol: LC-MS/MS Bioanalysis

To accurately capture the rapid bioreduction of DNBs, the bioanalytical workflow must prevent ex vivo degradation while dynamically correcting for matrix effects. This protocol is designed as a self-validating system.

Step 1: Sample Preparation (Protein Precipitation)
  • Procedure: Aliquot 50 µL of plasma into a 96-well plate. Immediately add 150 µL of ice-cold acetonitrile spiked with 10 ng/mL of a stable-isotope-labeled internal standard (SIL-IS), such as DNB- d5​ .

  • Causality: The use of ice-cold acetonitrile instantly denatures plasma reductases, arresting the ex vivo conversion of the parent drug to its amine metabolite. The SIL-IS normalizes any variances in extraction recovery or electrospray ionization (ESI) suppression.

  • Execution: Vortex at 800 rpm for 5 minutes, then centrifuge at 4000 × g for 15 minutes at 4°C.

Step 2: Chromatographic Separation
  • Procedure: Inject 5 µL of the supernatant onto a sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases: Phase A (0.1% Formic acid in water); Phase B (0.1% Formic acid in acetonitrile).

  • Causality: The acidic mobile phase ensures that the basic amine metabolites remain fully protonated ( [M+H]+ ), maximizing detection sensitivity in positive-ion mode.

Step 3: Mass Spectrometry (MRM) & System Validation
  • Detection: Monitor the parent compound (m/z 316.1 → 165.0) and the amine metabolite (m/z 286.1 → 135.0) via Multiple Reaction Monitoring (MRM).

  • Self-Validation Check (The "Zero Sample"): Immediately following the injection of the highest calibration standard (Upper Limit of Quantification, ULOQ), inject a "Zero Sample" (blank plasma matrix containing only the SIL-IS).

  • Acceptance Criteria: The analyte signal in the Zero Sample must be <20% of the Lower Limit of Quantification (LLOQ). This mathematically proves the absence of column carryover, validating the integrity of subsequent low-concentration PK timepoints.

Pathway Visualization

The following diagram maps the biotransformation causality, illustrating how the parent compound diverges into therapeutic target engagement versus systemic clearance.

PK_Pathway Parent N-(4-ethylphenyl)- 3,5-dinitrobenzamide NitroRed Nitroreductase Activation (Ddn / AKR1C3) Parent->NitroRed Bioreduction Gluc O-beta-Glucuronidation (Hepatic Clearance) Parent->Gluc Direct Phase II (Off-target) Nitroso Nitroso Intermediate (Reactive Electrophile) NitroRed->Nitroso -H2O Adduct Covalent DprE1 Adduct (Therapeutic Target) Nitroso->Adduct Target Binding Amine Stable Amine Metabolite (Systemic Circulation) Nitroso->Amine Further Reduction Amine->Gluc Phase II Excretion Renal / Biliary Excretion Amine->Excretion Gluc->Excretion

Metabolic activation and clearance pathway of 3,5-dinitrobenzamide derivatives.

References

  • Munagala, G., et al. (2014). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. MedChemComm, 5(4), 521-527. URL:[Link]

  • Li, L., et al. (2018). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS Medicinal Chemistry Letters, 9(7), 741-745. URL:[Link]

  • Gu, Y., et al. (2010). Metabolism and excretion of the novel bioreductive prodrug PR-104 in mice, rats, dogs, and humans. Drug Metabolism and Disposition, 38(3), 498-508. URL:[Link]

  • Zheng, X., et al. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy, 67(9). URL:[Link]

Sources

Protocols & Analytical Methods

Method

High-Resolution Mass Spectrometry Fragmentation Profiling of N-(4-ethylphenyl)-3,5-dinitrobenzamide: Mechanistic Pathways and Analytical Protocols

Executive Summary The structural elucidation of substituted benzamides and nitroaromatics is a critical workflow in drug development, pharmacokinetics, and environmental toxicology. N-(4-ethylphenyl)-3,5-dinitrobenzamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted benzamides and nitroaromatics is a critical workflow in drug development, pharmacokinetics, and environmental toxicology. N-(4-ethylphenyl)-3,5-dinitrobenzamide (C15H13N3O5) presents a unique analytical model due to its dual functional nature: an amide linkage susceptible to alpha-cleavage and a dinitroaromatic ring prone to complex radical rearrangements.

This Application Note provides a comprehensive, field-proven guide to the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of this compound. By detailing the causality behind specific bond cleavages and providing a self-validating experimental protocol, this guide empowers analytical scientists to confidently annotate complex MS/MS spectra and develop robust Multiple Reaction Monitoring (MRM) assays.

Mechanistic Insights into Fragmentation Pathways

To accurately interpret the MS/MS spectra of N-(4-ethylphenyl)-3,5-dinitrobenzamide, one must understand the thermodynamic and kinetic drivers of its gas-phase dissociation. The intact protonated molecule [M+H]+ is observed at m/z 316.0933 . Upon Collisional-Induced Dissociation (CID), the molecule undergoes highly predictable, structure-specific cleavages.

Primary Event: Amide Bond (N-CO) Cleavage

The dominant fragmentation pathway is the cleavage of the amide bond. While the carbonyl oxygen is the thermodynamic sink for protonation, computational Density Functional Theory (DFT) studies on amides demonstrate that protonation at the amide nitrogen kinetically weakens the C-N bond[1]. This leads to a direct inductive cleavage, yielding two possible primary fragments:

  • 3,5-Dinitrobenzoyl Cation (m/z 195.0042): The charge is retained on the acylium ion, which is highly stabilized by resonance across the aromatic ring[2].

  • 4-Ethylaniline Cation (m/z 122.0970): Alternatively, the charge can be retained on the aniline moiety following the expulsion of neutral 3,5-dinitrobenzoic acid[3].

Secondary Event: Nitroaromatic Radical Exclusions

The 3,5-dinitrobenzoyl cation (m/z 195.0042) undergoes further fragmentation characteristic of nitroaromatic compounds. These fragmentations often defy the "even-electron rule" by expelling open-shell neutral radicals[4]:

  • Loss of NO2 (-46 Da, m/z 149.0113): Driven by the electron-withdrawing nature of the dinitro-substituted ring, direct homolytic or heterolytic cleavage of the C-NO2 bond occurs.

  • Loss of NO (-30 Da, m/z 165.0063): This requires a complex gas-phase rearrangement. The nitro group (-NO2) isomerizes to a nitrite ester (-O-NO) under collisional activation. Subsequent cleavage of the O-N bond expels a neutral NO radical, leaving a highly reactive phenoxide-like distonic radical cation[4].

Alkyl-Aryl Cleavage

The 4-ethylaniline cation (m/z 122.0970) undergoes alpha-cleavage at the ethyl side chain, losing a methyl radical (-15 Da) to form a stable tropylium-like or benzyl-type cation at m/z 107.0735 .

Fragmentation M [M+H]+ m/z 316.0933 C15H14N3O5+ F1 3,5-Dinitrobenzoyl Cation m/z 195.0042 C7H3N2O5+ M->F1 N-CO Cleavage (- C8H11N) F2 4-Ethylaniline Cation m/z 122.0970 C8H12N+ M->F2 N-CO Cleavage (- C7H4N2O5) F1_1 Loss of NO2 m/z 149.0113 C7H3NO3+ F1->F1_1 - NO2 (46 Da) F1_2 Loss of NO m/z 165.0063 C7H3NO4+ F1->F1_2 - NO (30 Da) Nitro-Nitrite Rearrangement F2_1 Loss of CH3 m/z 107.0735 C7H9N+ F2->F2_1 - CH3 (15 Da) Alpha-Cleavage

Caption: ESI-MS/MS fragmentation pathways of N-(4-ethylphenyl)-3,5-dinitrobenzamide.

Quantitative Data Summary

The following table summarizes the high-resolution exact masses, elemental compositions, and theoretical mass errors for the key fragments of N-(4-ethylphenyl)-3,5-dinitrobenzamide.

Ion TypeAssignment / PathwayElemental FormulaTheoretical Exact Mass (m/z)Typical Relative Abundance
Precursor [M+H]+ Intact MoleculeC15H14N3O5+316.0933100% (Low CE)
Primary Fragment 3,5-Dinitrobenzoyl CationC7H3N2O5+195.0042100% (Medium CE)
Primary Fragment 4-Ethylaniline CationC8H12N+122.097045% (Medium CE)
Secondary Fragment [195] - NO2C7H3NO3+149.011325% (High CE)
Secondary Fragment [195] - NOC7H3NO4+165.006315% (High CE)
Secondary Fragment [122] - CH3C7H9N+107.073530% (High CE)

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in the data acquired, this protocol is designed as a self-validating system . It incorporates internal feedback loops (e.g., Collision Energy titration and in-source fragmentation checks) to definitively prove that the observed fragments originate from the target precursor and are not instrumental artifacts.

Step 1: Sample Preparation & Quality Control
  • Stock Solution: Dissolve 1.0 mg of N-(4-ethylphenyl)-3,5-dinitrobenzamide in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Validation Spike: Spike in a structurally similar stable-isotope internal standard (e.g., D5-benzamide) at 0.5 µg/mL to monitor ionization suppression and mass accuracy drift.

Step 2: LC Separation Parameters
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: ESI+ Source Optimization (Artifact Prevention)
  • Capillary Voltage: Set to 3.5 kV.

  • Declustering Potential (DP) Check: Critical Step. Run a Q1 full scan at DP 20 V and DP 80 V. If the m/z 195 peak appears predominantly in the 80 V scan, it indicates in-source fragmentation. Lower the DP to 30 V to ensure the [M+H]+ precursor (m/z 316.0933) enters the collision cell intact.

Step 4: Collision Energy (CE) Titration

Acquire MS/MS spectra using Data-Dependent Acquisition (DDA) or targeted PRM at three distinct collision energies to establish the precursor-product kinetic relationship:

  • CE 10 eV (Low): Validates the intact precursor (m/z 316.0933).

  • CE 20 eV (Medium): Validates primary amide cleavages (m/z 195.0042 and 122.0970).

  • CE 40 eV (High): Validates secondary radical losses (m/z 149.0113, 165.0063, 107.0735).

Workflow S1 1. Sample Prep Dilution in MeOH/H2O Internal Std Addition S2 2. LC Separation RP-C18 Column Gradient Elution S1->S2 S3 3. ESI+ Ionization Capillary: 3.5 kV Temp: 300°C S2->S3 S4 4. CID Fragmentation Collision Energy: 10, 20, 40 eV S3->S4 S5 5. Data Analysis Exact Mass & Error Pathway Annotation S4->S5

Caption: LC-MS/MS self-validating experimental workflow for N-(4-ethylphenyl)-3,5-dinitrobenzamide.

References

  • Title: Mass Spectrometry Interpretation of Benzamide.
  • Title: Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase.
  • Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(4-ethylphenyl)-3,5-dinitrobenzamide

Welcome to the technical support center for the synthesis of N-(4-ethylphenyl)-3,5-dinitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(4-ethylphenyl)-3,5-dinitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-proven insights to help you optimize your synthesis and achieve higher yields.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis of N-(4-ethylphenyl)-3,5-dinitrobenzamide, providing detailed explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I performed the reaction between 3,5-dinitrobenzoyl chloride and 4-ethylaniline but obtained a very low yield of the desired N-(4-ethylphenyl)-3,5-dinitrobenzamide. What are the likely causes and how can I improve the outcome?

Answer:

A low yield in this acylation reaction, a specific example of the Schotten-Baumann reaction, is a common problem that can often be traced back to several key factors involving reagent quality, reaction conditions, and the work-up procedure.[1][2] The reaction involves the nucleophilic attack of the amine (4-ethylaniline) on the highly reactive acyl chloride (3,5-dinitrobenzoyl chloride).[3]

Here is a systematic approach to troubleshooting a low yield:

1. Reagent Quality and Handling:

  • Hydrolysis of 3,5-Dinitrobenzoyl Chloride: Acyl chlorides are highly susceptible to hydrolysis by moisture, converting them into the unreactive 3,5-dinitrobenzoic acid.[4][5] The two electron-withdrawing nitro groups on the benzoyl chloride make the carbonyl carbon extremely electrophilic and thus even more sensitive to water.[6]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][7] Store 3,5-dinitrobenzoyl chloride in a desiccator and allow it to warm to room temperature before opening to prevent moisture condensation.[4]

  • Purity of 4-Ethylaniline: Impurities in the amine can compete with the desired reaction.[4] Oxidized impurities may also be present, which can complicate the reaction and purification.

    • Solution: Use high-purity 4-ethylaniline. If the purity is uncertain, consider purifying it by distillation before use.

2. Reaction Conditions:

  • Inadequate Base: A base is crucial in the Schotten-Baumann reaction for two primary reasons: it neutralizes the hydrochloric acid (HCl) byproduct and drives the equilibrium towards product formation.[1][8] The HCl generated will react with the unreacted 4-ethylaniline to form the non-nucleophilic ammonium salt, effectively removing it from the reaction.[2][9]

    • Solution: Use at least one equivalent of a base. An excess (e.g., 1.1-1.5 equivalents) is often recommended.[5] Pyridine or triethylamine are common choices. Pyridine can also act as a catalyst.[1][8] For a biphasic Schotten-Baumann setup, an aqueous base like sodium hydroxide can be used.[2]

  • Reaction Temperature: The reaction between an amine and an acyl chloride is typically very fast and exothermic.[10][] Running the reaction at too high a temperature can promote side reactions.

    • Solution: The addition of 3,5-dinitrobenzoyl chloride to the solution of 4-ethylaniline and base should be done slowly and at a reduced temperature, typically 0 °C in an ice bath.[5] After the addition is complete, the reaction can be allowed to warm to room temperature.[7][12]

3. Side Reactions:

  • Formation of 4-ethylanilinium hydrochloride: As mentioned, any generated HCl will react with the starting amine. This is a primary cause of reduced yield if a base is absent or insufficient.[13]

    • Solution: The use of an appropriate amount of base is the key to preventing this side reaction.[8]

The following DOT script visualizes a decision tree for troubleshooting low yields in this synthesis.

Troubleshooting_Workflow start Low Yield of N-(4-ethylphenyl)- 3,5-dinitrobenzamide reagent_check Check Reagent Quality start->reagent_check conditions_check Review Reaction Conditions reagent_check->conditions_check Reagents OK reagent_issue1 Hydrolyzed 3,5-dinitrobenzoyl chloride? reagent_check->reagent_issue1 Potential Issue reagent_issue2 Impure 4-ethylaniline? reagent_check->reagent_issue2 Potential Issue workup_check Analyze Work-up & Purification conditions_check->workup_check Conditions Optimal conditions_issue1 Insufficient base? conditions_check->conditions_issue1 Potential Issue conditions_issue2 Incorrect temperature? conditions_check->conditions_issue2 Potential Issue workup_issue1 Product lost during work-up? workup_check->workup_issue1 Potential Issue workup_issue2 Inefficient purification? workup_check->workup_issue2 Potential Issue reagent_solution1 Use anhydrous conditions (dry glassware, inert atm). reagent_issue1->reagent_solution1 Yes reagent_solution2 Purify amine (e.g., distillation). reagent_issue2->reagent_solution2 Yes conditions_solution1 Use >=1 equivalent of base (e.g., pyridine, TEA). conditions_issue1->conditions_solution1 Yes conditions_solution2 Add acyl chloride at 0 °C, then warm to RT. conditions_issue2->conditions_solution2 Yes workup_solution1 Optimize extraction pH. Avoid excessive washing. workup_issue1->workup_solution1 Yes workup_solution2 Select appropriate recrystallization solvent (e.g., ethanol/water). workup_issue2->workup_solution2 Yes

Caption: Troubleshooting workflow for low N-(4-ethylphenyl)-3,5-dinitrobenzamide yield.

Issue 2: Difficulty in Product Purification

Question: My reaction seems to have worked, but I am struggling to isolate a pure product. The crude material is an oil or contains persistent impurities. What purification strategies are recommended?

Answer:

Purification of N-aryl benzamides can sometimes be challenging. The key is to select a method that effectively separates the desired product from unreacted starting materials and byproducts.

1. Recrystallization:

This is often the most effective method for purifying solid amide products.[14]

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.[14] For N-aryl benzamides, lower alcohols like ethanol or a mixed solvent system such as ethanol/water are excellent starting points.[14]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If colored impurities are present, they can often be removed by adding a small amount of activated charcoal and performing a hot filtration.[14]

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[14]

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Solvent SystemSuitability for N-Aryl Benzamides
EthanolOften a good starting point for recrystallization.[14]
Ethanol/WaterA mixed system that can be effective if the product is too soluble in pure ethanol.[14]
Ethyl Acetate/HexaneAnother common mixed solvent system for adjusting polarity.[14]

2. Column Chromatography:

If recrystallization fails or if impurities co-crystallize with the product, column chromatography is the next logical step.[7][15]

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A solvent system of hexane and ethyl acetate is commonly used. The polarity can be gradually increased by increasing the proportion of ethyl acetate to elute the product.

3. Aqueous Work-up:

A thorough aqueous work-up before recrystallization or chromatography is essential.[12]

  • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted 4-ethylaniline and the base (if using pyridine or triethylamine).

  • Wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any 3,5-dinitrobenzoic acid formed from hydrolysis.

  • Finally, wash with brine to remove residual water before drying the organic layer.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the synthesis of N-(4-ethylphenyl)-3,5-dinitrobenzamide?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism, often referred to as the Schotten-Baumann reaction.[1][10] The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-ethylaniline attacks the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride. This forms a tetrahedral intermediate.[9][16]

  • Chloride Ion Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.[9]

  • Deprotonation: A base (either excess amine or an added base like pyridine) removes the proton from the nitrogen atom to yield the neutral amide product and a salt (e.g., pyridinium chloride).[8][17]

The following diagram illustrates this mechanism.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 4-Ethylaniline Tetrahedral_Intermediate Tetrahedral Intermediate (Schematic) 4-Ethylaniline->Tetrahedral_Intermediate Nucleophilic Attack 3,5-Dinitrobenzoyl_Chloride 3,5-Dinitrobenzoyl_Chloride->Tetrahedral_Intermediate Product Tetrahedral_Intermediate->Product Collapse & Cl- loss HCl HCl Tetrahedral_Intermediate->HCl H+ loss (with base)

Caption: Mechanism of N-(4-ethylphenyl)-3,5-dinitrobenzamide synthesis.

Q2: Why is a base necessary for this reaction?

A2: A base is critical for several reasons. Firstly, the reaction produces one equivalent of hydrochloric acid (HCl).[2] In the absence of a base, this HCl will protonate the starting amine, 4-ethylaniline, to form its hydrochloride salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, which will halt the reaction and drastically reduce the yield.[9] Secondly, the base helps to drive the reaction to completion by neutralizing the acidic byproduct.[1][8]

Q3: Can I use 3,5-dinitrobenzoic acid directly instead of the acyl chloride?

A3: While it is possible to form amides directly from carboxylic acids and amines, this process, known as direct amidation, typically requires high temperatures or the use of coupling reagents.[7][18] The reaction of an acyl chloride with an amine is much more rapid and generally proceeds under milder conditions with higher yields.[] To use 3,5-dinitrobenzoic acid, you would first need to activate it, for example, by converting it to the acyl chloride with a reagent like thionyl chloride (SOCl₂) or by using a peptide coupling reagent like EDC or HATU.[][19]

Q4: Are there any specific safety precautions I should take?

A4: Yes. 3,5-Dinitrobenzoyl chloride is a lachrymator and is corrosive.[10] It should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The reaction with amines can be highly exothermic, so slow addition and cooling are important safety measures.[10][] Dinitro-aromatic compounds should also be handled with care due to their potential for thermal instability.

Experimental Protocol

Synthesis of N-(4-ethylphenyl)-3,5-dinitrobenzamide

This protocol provides a general method for the synthesis.

Materials:

  • 4-Ethylaniline (1.0 eq)

  • 3,5-Dinitrobenzoyl chloride (1.0 eq)

  • Pyridine (or Triethylamine) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-ethylaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve 3,5-dinitrobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[14]

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as an ethanol/water mixture.[14]

References

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Chemistry Education. Synthesis and analysis of amides. [Link]

  • Physics Wallah. (2023, May 25). Reaction Mechanism of Schotten Baumann Reaction. [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. [Link]

  • ACS Publications. (2016, May 17). Kinetic Study of Reactions of Aniline and Benzoyl Chloride Using NH3 as Acid Absorbent in a Microstructured Chemical System. [Link]

  • ACS Publications. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. [Link]

  • Preprints.org. (2024, April 16). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-alkyl Nitrobenzamides as Potential DprE1 Inhibitors. [Link]

  • Patsnap. (2026, February 28). Optimize Amide Bond Formation for Increased Yield Efficiency. [Link]

  • Filo. (2025, September 26). Write chemical reaction of aniline with benzoyl chloride and write the name of product. [Link]

  • Patsnap. (2026, February 28). How to Increase Amide Synthesis Yield via Catalytic Innovations. [Link]

  • CAS. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?[Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?[Link]

  • Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • MDPI. (2021, August 22). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. [Link]

  • National Center for Biotechnology Information. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. [Link]

  • Chemguide. the preparation of amides. [Link]

  • Brainly. (2024, February 27). [FREE] Write the chemical reaction of aniline with benzoyl chloride and name the product obtained.[Link]

  • The Vespiary. 41. The Preparation of 3:5-Dinitrobenzoic Acid and 3:5-Dinitrobenzoyl Chloride. [Link]

  • PubChemLite. N-(4-ethylphenyl)-3,5-dinitrobenzamide (C15H13N3O5). [Link]

  • Wikipedia. 3,5-Dinitrobenzoyl chloride. [Link]

  • LookChem. N-(4-ETHYLPHENYL)-3,5-DINITROBENZAMIDE. [Link]

  • ResearchGate. Synthesis and screening result of N-phenyl DNB analogs 10(a-e). [Link]

  • ResearchGate. Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. [Link]

  • Vedantu. What is obtained when Benzoyl Chloride reacts with Aniline in presence of Sodium Hydroxide?[Link]

  • Scribd. Benzamide Synthesis and Recrystallization. [Link]

  • National Center for Biotechnology Information. Synthesis, Biological Evaluation, and Molecular Modeling of 3,5-Substituted-N1-phenyl-N4, N4-di-n-butylsulfanilamides as Antikinetoplastid Antimicrotubule Agents. [Link]

  • Journal of Engineering and Applied Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

  • National Center for Biotechnology Information. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

  • National Center for Biotechnology Information. Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of N-(4-ethylphenyl)-3,5-dinitrobenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the severe aqueous solubility challenges associated with N-(4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the severe aqueous solubility challenges associated with N-(4-ethylphenyl)-3,5-dinitrobenzamide .

Part 1: Physicochemical Root Cause Analysis

To troubleshoot solubility, we must first understand the molecular causality of the precipitation. N-(4-ethylphenyl)-3,5-dinitrobenzamide is a notoriously difficult BCS Class II/IV-like molecule[1] due to three competing structural factors:

  • High Crystal Lattice Energy: The 3,5-dinitrobenzamide core facilitates intense intermolecular π−π stacking, while the amide linker acts as a rigid hydrogen bond donor/acceptor. This makes the solid crystal highly resistant to dissolution.

  • Extreme Hydrophobicity: The addition of the 4-ethylphenyl group significantly increases the octanol-water partition coefficient (logP), driving hydrophobic exclusion in aqueous environments[2].

  • Solvent-Shift Vulnerability: When transitioning from a polar aprotic solvent (like DMSO) to an aqueous buffer, the rapid change in the dielectric constant strips the molecule of its solvation shell, triggering instantaneous nucleation.

Part 2: Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in 100% DMSO at 10 mM, but it immediately forms a cloudy precipitate when added to my cell culture media. How can I prevent this? A1: You are experiencing "solvent-shift precipitation." When the DMSO is diluted into the aqueous media, the local supersaturation limit is breached before the compound can disperse. Solution: Never inject the DMSO stock directly into cold or unagitated media. Pre-warm your media to 37°C and add the stock dropwise under vigorous vortexing. If precipitation persists, you must use a co-solvent or surfactant system to lower the surface tension and stabilize the free drug[1]. Keep final DMSO concentrations 1% to avoid cytotoxicity.

Q2: I want to use a cyclodextrin to encapsulate the drug. Which variant is most effective for this chemotype? A2: Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the optimal choice. The internal cavity size of β -cyclodextrin perfectly accommodates the hydrophobic 4-ethylphenyl ring. Furthermore, the hydroxypropyl modifications prevent the cyclodextrin complexes from self-aggregating—a common failure point when using unmodified β -cyclodextrin[3].

Q3: What is the recommended vehicle formulation for in vivo (murine) dosing of this compound? A3: For highly lipophilic dinitrobenzamides, simple aqueous buffers will fail. You must utilize a validated ternary co-solvent system to create a stable microemulsion. The industry standard for this chemotype is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline [4]. This specific sequence prevents nucleation and can maintain the drug in solution at concentrations up to 2.5 mg/mL.

Part 3: Validated Solubilization Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Ternary Co-Solvent Formulation (For In Vivo Dosing)

Mechanism: This protocol utilizes step-down polarity. DMSO provides initial solvation, PEG300 acts as a co-solvent to bridge the dielectric gap, and Tween-80 forms protective micelles[4].

  • Primary Solvation: Weigh the required amount of N-(4-ethylphenyl)-3,5-dinitrobenzamide and dissolve it completely in 10% (v/v) DMSO .

    • Validation Check: The solution must be 100% transparent. Any micro-particulates mean the lattice energy has not been overcome. Sonicate for 5 minutes if necessary.

  • Co-solvent Addition: Add 40% (v/v) PEG300 to the DMSO stock. Vortex vigorously for 60 seconds.

  • Surfactant Stabilization: Add 5% (v/v) Tween-80 . Vortex for an additional 60 seconds. The mixture will become highly viscous.

  • Aqueous Phase Integration: Add 45% (v/v) Saline dropwise (1 drop per second) while continuously stirring at 500 RPM.

    • Causality: Dropwise addition prevents localized zones of high polarity, which would otherwise trigger rapid nucleation.

    • Validation Check: Measure the Optical Density at 600 nm (OD600) of the final solution. An OD600 < 0.05 confirms a true solution free of colloidal aggregates.

Protocol B: HP- β -CD Inclusion Complexation (For In Vitro Assays)

Mechanism: Encapsulation of the hydrophobic 4-ethylphenyl moiety within the cyclodextrin cavity, shielding it from the aqueous environment[3].

  • Host Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your target aqueous buffer (e.g., PBS).

  • Direct Powder Addition: Add the N-(4-ethylphenyl)-3,5-dinitrobenzamide powder directly to the cyclodextrin solution.

    • Critical Rule:Do NOT use DMSO to pre-dissolve the drug. DMSO molecules will aggressively compete for the hydrophobic cavity of the cyclodextrin, drastically reducing the encapsulation efficiency of your target drug[3].

  • Incubation: Sonicate the suspension for 30 minutes, then incubate on a rotary shaker at 37°C for 24 hours to allow thermodynamic equilibrium of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed drug crystals.

    • Validation Check: Quantify the final dissolved concentration using HPLC or UV-Vis spectroscopy against a known standard curve.

Part 4: Quantitative Formulation Data

Summarized below are the expected outcomes of various solubilization strategies for this compound class.

Solubilization StrategyComponentsMax Expected SolubilityToxicity / Application Notes
Direct Aqueous PBS (pH 7.4)< 0.01 mg/mLUseless for biological assays due to immediate precipitation.
Simple Co-solvent 1% DMSO in Media~0.05 mg/mLStandard for in vitro cell culture. Prone to solvent-shift crashing.
Cyclodextrin Complex 20% HP- β -CD in PBS0.5 - 1.0 mg/mLExcellent for in vitro assays. Avoids DMSO cytotoxicity.
Ternary Microemulsion 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline 2.5 mg/mLGold standard for in vivo IV/IP dosing[4].
Lipid Suspension 10% DMSO, 90% Corn Oil 2.5 mg/mLUsed for oral (PO) gavage. Slow absorption profile[4].

Part 5: Mandatory Visualizations

SolubilizationWorkflow Start N-(4-ethylphenyl)-3,5-dinitrobenzamide Solubility Issue Assay Determine Application Start->Assay InVitro In Vitro Assays (Cell Culture/Biochem) Assay->InVitro InVivo In Vivo Dosing (Rodent Models) Assay->InVivo DMSO DMSO Stock (Max 1% final) InVitro->DMSO Low Conc. (<10 µM) Cyclodextrin HP-β-CD Complexation (Encapsulates ethylphenyl) InVitro->Cyclodextrin High Conc. (>10 µM) Ternary Ternary Co-solvent (DMSO/PEG300/Tween-80) InVivo->Ternary IV/IP Dosing Lipid Lipid Formulation (DMSO/Corn Oil) InVivo->Lipid PO (Oral) Dosing

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental application.

Mechanism Crystal Drug Crystal DMSO DMSO Solvation Crystal->DMSO Dissolution Aqueous Aqueous Media DMSO->Aqueous Dilution Precipitate Nucleation & Precipitation Aqueous->Precipitate Solvent Shift Micelle Tween-80 Micelle Aqueous->Micelle Surfactant Added Soluble Stable Solution Micelle->Soluble Encapsulation

Caption: Mechanistic pathway of solvent-shift precipitation versus surfactant-mediated micellar stabilization.

References

  • Solubility Enhancement Strategies for Poorly Soluble Drugs: Recent Trends. Journal of Drug Delivery and Therapeutics. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. National Center for Biotechnology Information (PMC).[Link]

Sources

Troubleshooting

Technical Support Center: Amidation of N-(4-ethylphenyl)-3,5-dinitrobenzamide

Welcome to the technical support center for the synthesis of N-(4-ethylphenyl)-3,5-dinitrobenzamide. This guide is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(4-ethylphenyl)-3,5-dinitrobenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the amidation reaction, with a focus on minimizing byproduct formation and maximizing the yield and purity of your target compound. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing N-(4-ethylphenyl)-3,5-dinitrobenzamide?

The synthesis is typically achieved through a nucleophilic acyl substitution reaction, specifically a Schotten-Baumann reaction.[1][2][3] In this process, 4-ethylaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride.[4] The reaction is generally conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[1][5]

Q2: I am observing a significant amount of a water-soluble byproduct that is not my desired amide. What is it likely to be?

This is a very common issue. The most probable byproduct is 3,5-dinitrobenzoic acid, which results from the hydrolysis of the starting material, 3,5-dinitrobenzoyl chloride.[6][7][8] This occurs when the acyl chloride reacts with water present in the reaction mixture.

Troubleshooting Hydrolysis:

  • Moisture Control: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Solvent Purity: Use anhydrous solvents. The presence of water in the solvent is a primary contributor to the hydrolysis of the acid chloride.[6]

  • Reagent Quality: 3,5-Dinitrobenzoyl chloride can degrade over time if not stored properly.[6][8] Using a fresh or recently purified batch is recommended.

Q3: My reaction is sluggish, and I have a high proportion of unreacted 4-ethylaniline. How can I improve the reaction rate and yield?

Several factors can lead to incomplete reactions. Addressing these systematically can significantly improve your outcomes.

  • Base Stoichiometry and Addition: An insufficient amount of base will not effectively neutralize the HCl generated during the reaction.[3] This allows the HCl to protonate the unreacted 4-ethylaniline, rendering it non-nucleophilic and halting the reaction.[5][9] A slight excess of a suitable base, such as pyridine or aqueous sodium hydroxide, is recommended.[5]

  • Reaction Temperature: While the Schotten-Baumann reaction is often performed at room temperature, gentle heating can sometimes be beneficial for less reactive substrates.[1] However, be cautious, as excessive heat can promote side reactions.

  • Solvent Choice: The choice of solvent can influence reaction rates. A two-phase system, such as dichloromethane and water, is often effective.[2]

Q4: I've noticed a second, less polar byproduct in my TLC analysis. What could this be?

A less polar byproduct could be the result of a diacylation reaction, where a second molecule of 3,5-dinitrobenzoyl chloride reacts with the newly formed amide. While less common with secondary amides, it can occur under certain conditions.

Minimizing Diacylation:

  • Stoichiometry: Use a slight excess of the amine (4-ethylaniline) relative to the acyl chloride (3,5-dinitrobenzoyl chloride) to favor the formation of the mono-acylated product.

  • Controlled Addition: Add the 3,5-dinitrobenzoyl chloride slowly to the solution of 4-ethylaniline. This maintains a low concentration of the acylating agent and reduces the likelihood of a second acylation event.

Troubleshooting Guide: A Deeper Dive

This section provides more detailed protocols and explanations for overcoming common hurdles in the synthesis of N-(4-ethylphenyl)-3,5-dinitrobenzamide.

Issue 1: Low Yield and Purity Due to Hydrolysis of 3,5-Dinitrobenzoyl Chloride

Causality: 3,5-Dinitrobenzoyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of moisture. The electron-withdrawing nitro groups increase the electrophilicity of the carbonyl carbon, making it more prone to attack by water.[10]

Workflow for Minimizing Hydrolysis:

Caption: Workflow to minimize hydrolysis of the acyl chloride.

Detailed Protocol for Purification:

If you suspect hydrolysis has occurred, the resulting 3,5-dinitrobenzoic acid can be removed during the work-up.

  • After the reaction is complete, quench the reaction mixture with water.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The 3,5-dinitrobenzoic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer.

  • Continue washing with sodium bicarbonate solution until no more effervescence (CO2 evolution) is observed.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

Issue 2: Formation of Aniline Hydrochloride Salt

Causality: The amidation reaction produces one equivalent of HCl for every equivalent of amide formed.[3] If a base is not present or is insufficient, this HCl will react with the basic 4-ethylaniline to form the unreactive hydrochloride salt.[9]

Reaction Pathway and Byproduct Formation:

G 4-Ethylaniline 4-Ethylaniline Product N-(4-ethylphenyl)-3,5-dinitrobenzamide 4-Ethylaniline->Product + 3,5-Dinitrobenzoyl Chloride 3,5-Dinitrobenzoyl_Chloride 3,5-Dinitrobenzoyl_Chloride HCl HCl Product->HCl generates Byproduct 4-Ethylaniline Hydrochloride HCl->Byproduct + 4-Ethylaniline

Caption: Reaction scheme showing byproduct formation.

Recommended Bases and Their Properties:

BasepKa of Conjugate AcidSolventKey Advantages
Pyridine5.25Aprotic organic solventsHomogeneous reaction, acts as a catalyst.[5]
Triethylamine10.75Aprotic organic solventsStronger base than pyridine, good for less reactive amines.
Aq. Sodium Hydroxide~14Biphasic (e.g., DCM/water)Inexpensive, effective for Schotten-Baumann conditions.[1]

Experimental Protocols

Standard Protocol for the Synthesis of N-(4-ethylphenyl)-3,5-dinitrobenzamide
  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-ethylaniline (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add pyridine (1.2 equivalents) to the solution and stir.

  • In a separate flask, dissolve 3,5-dinitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM.

  • Slowly add the 3,5-dinitrobenzoyl chloride solution to the 4-ethylaniline solution dropwise over 15-20 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-(4-ethylphenyl)-3,5-dinitrobenzamide.[11][12]

Analytical Characterization

The purity of the final product and the presence of any byproducts can be assessed using the following techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and check the purity of the final product.[11]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and byproduct levels.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify any impurities.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[12]

References

  • Grokipedia. Schotten–Baumann reaction.
  • Benchchem. Technical Support Center: Derivatization with 3,5-Dinitrobenzoyl Chloride.
  • Vaia. What product is formed when aniline reacts with benzoyl chloride in alkaline medium? Name the type of reaction involved and give suitable mechanism.
  • RSC Publishing. (2021, May 24). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor.
  • ProQuest. An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Benchchem. A Comparative Guide to the Yields of Acylation Reactions Utilizing Various Benzoyl Chlorides.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Quora. (2024, September 14). What is the difference in the reaction of benzoyl chloride with phenols and anilines?.
  • ACS Publications. (2016, May 17). Kinetic Study of Reactions of Aniline and Benzoyl Chloride Using NH3 as Acid Absorbent in a Microstructured Chemical System. Industrial & Engineering Chemistry Research.
  • Scribd. 3:5-Dinitrobenzoic Acid Prep & Acylation.
  • ResearchGate. Kinetic Study of Reactions of Aniline and Benzoyl Chloride in a Microstructured Chemical System | Request PDF.
  • DrugFuture. 3,5-Dinitrobenzoyl Chloride.
  • NIH. The preparation of 3:5-dinitrobenzoic acid and 3:5-dinitrobenzoyl chloride. PMC.
  • Chemical Substance Information. N-(4-ETHYLPHENYL)-3,5-DINITROBENZAMIDE.
  • The Vespiary. 41. The Preparation of 3:5-Dinitrobenzoic Acid and 3:5-Dinitrobenzoyl Chloride.
  • Wikipedia. 3,5-Dinitrobenzoyl chloride.
  • ResearchGate. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • NIH. Synthesis, Biological Evaluation, and Molecular Modeling of 3,5-Substituted-N1-phenyl-N4, N4-di-n-butylsulfanilamides as Antikinetoplastid Antimicrotubule Agents. PMC.
  • Journal of Chemical and Biological Physical Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
  • ResearchGate. The proposed mechanism for the reaction between 4-ethylaniline 1,....
  • Google Patents. CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride.
  • Benchchem. Application of 4-Ethylaniline in the Synthesis of Pharmaceutical Intermediates.
  • ResearchGate. Tools for Purifying the Product.
  • Guidechem. 4-Ethylaniline 589-16-2 wiki.
  • Hans Shodh Sudha. Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.
  • NIH. 3,5-Dinitrobenzoyl chloride. PMC.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • HBM4EU. Aniline family.
  • NIH. 4-Ethylaniline | C8H11N | CID 11504. PubChem.
  • 4-Ethylaniline 98 589-16-2.
  • Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects.
  • (2022, April 22). Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines.
  • ResearchGate. Synthesis and screening result of N-phenyl DNB analogs 10(a-e)..
  • MDPI. (2024, December 7). Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline.

Sources

Optimization

Technical Support Center: Purification of Crude N-(4-ethylphenyl)-3,5-dinitrobenzamide

Welcome to the Technical Support Center for advanced organic synthesis troubleshooting. This guide is specifically engineered for researchers and drug development professionals dealing with the purification of N-(4-ethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis troubleshooting. This guide is specifically engineered for researchers and drug development professionals dealing with the purification of N-(4-ethylphenyl)-3,5-dinitrobenzamide .

The synthesis of this compound typically involves the amidation of 4-ethylaniline with 3,5-dinitrobenzoyl chloride. While the reaction is highly efficient, the crude mixture is often contaminated with unreacted basic amine (4-ethylaniline), unreacted highly electrophilic acid chloride (3,5-dinitrobenzoyl chloride), and its inevitable hydrolysis byproduct (3,5-dinitrobenzoic acid)[1].

This guide provides a causality-driven framework to isolate the target neutral amide using physicochemical principles.

Diagnostic Data: Physicochemical Properties of Reaction Components

To design a self-validating purification system, we must first analyze the quantitative properties of the crude mixture components. The differences in acid dissociation constants (pKa) dictate the liquid-liquid extraction logic.

ComponentRole in SynthesispKaAqueous SolubilityOrganic Solubility (e.g., EtOAc)
N-(4-ethylphenyl)-3,5-dinitrobenzamide Target ProductNeutralInsolubleHighly Soluble
4-Ethylaniline Precursor (Amine)5.00[2]Immiscible / SlightHighly Soluble
3,5-Dinitrobenzoyl chloride Precursor (Acylating Agent)N/AReacts (Hydrolyzes)Soluble
3,5-Dinitrobenzoic acid Hydrolysis Byproduct2.82[3]Sparingly SolubleSoluble
Workflow Visualizations

ReactionPathway A 4-Ethylaniline (Amine) C N-(4-ethylphenyl)- 3,5-dinitrobenzamide (Product) A->C Amidation B 3,5-Dinitrobenzoyl Chloride B->C E 3,5-Dinitrobenzoic Acid (Impurity) B->E Hydrolysis D Atmospheric Moisture D->E

Chemical pathways showing target amidation versus competitive acid chloride hydrolysis.

ExtractionWorkflow Crude Crude Mixture in EtOAc (Amide, Amine, Acid) AcidWash Wash with 1M HCl Crude->AcidWash Aq1 Aqueous Phase (4-Ethylanilinium Chloride) AcidWash->Aq1 Discard Org1 Organic Phase (Amide, Acid) AcidWash->Org1 Retain BaseWash Wash with Sat. NaHCO3 Org1->BaseWash Aq2 Aqueous Phase (Sodium 3,5-dinitrobenzoate) BaseWash->Aq2 Discard Org2 Organic Phase (Pure Amide) BaseWash->Org2 Dry & Concentrate

Step-by-step liquid-liquid extraction logic for isolating the neutral amide product.

Troubleshooting FAQs

Q1: Why is my crude product heavily contaminated with a dark yellow/brown oil? A: This is typically caused by the oxidation of unreacted 4-ethylaniline. 4-Ethylaniline is an electron-rich aromatic amine that rapidly darkens upon exposure to air and light, forming complex oligomeric oxidation products[2]. To prevent this, ensure you use a slight stoichiometric excess of the acid chloride during synthesis, or immediately subject the crude mixture to an acidic wash (Protocol A) to remove the amine before it can oxidize.

Q2: How do I selectively remove unreacted 4-ethylaniline without degrading my target amide? A: Exploit the pKa of the amine. 4-Ethylaniline has a pKa of 5.00[2]. By washing your organic layer with 1M Hydrochloric Acid (pH ~0), you force the equilibrium entirely toward the protonated form (4-ethylanilinium chloride). This charged species is highly polar and will instantly migrate into the aqueous layer. The target amide lacks a basic amine center and will remain safely in the organic phase. Self-Validation Check: Spot the post-wash organic layer on a TLC plate and stain with Ninhydrin. The absence of a colored spot confirms 100% removal of the primary amine.

Q3: I have a persistent white/yellow precipitate that won't dissolve in my organic layer during extraction. What is it? A: This is almost certainly 3,5-dinitrobenzoic acid. 3,5-dinitrobenzoyl chloride is highly sensitive to atmospheric moisture and rapidly hydrolyzes[1]. The resulting 3,5-dinitrobenzoic acid has a pKa of 2.82[3]—making it significantly more acidic than unsubstituted benzoic acid due to the strong electron-withdrawing effects of the two nitro groups. It is sparingly soluble in both water and non-polar organic solvents, causing it to precipitate at the interface. Solution: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO3). The mild base (pH ~8) will deprotonate the acid, forming the highly water-soluble sodium 3,5-dinitrobenzoate, pulling it into the aqueous phase.

Q4: Can I use 1M NaOH instead of NaHCO3 to remove the 3,5-dinitrobenzoic acid? A: It is highly discouraged. While 1M NaOH will effectively deprotonate the acid, strong aqueous bases can initiate the base-catalyzed hydrolysis of your target amide bond, drastically reducing your yield. The pKa of 3,5-dinitrobenzoic acid (2.82)[3] is low enough that the mild basicity of NaHCO3 is more than sufficient to drive complete deprotonation. Self-Validation Check: The cessation of CO2 gas evolution (effervescence) during the bicarbonate wash serves as a real-time visual indicator that the neutralization of the acid is complete.

Step-by-Step Experimental Methodologies
Protocol A: Sequential Acid-Base Liquid-Liquid Extraction

This protocol chemically separates the neutral product from basic and acidic impurities.

  • Dilution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (Ethyl Acetate or Dichloromethane are recommended). Ensure the volume is sufficient to prevent the target amide from crashing out (approx. 20 mL per gram of crude).

  • Amine Removal (Acid Wash):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of cold 1M HCl.

    • Stopper, invert, and vent immediately. Shake vigorously for 30 seconds, venting frequently.

    • Allow the layers to separate. Drain and discard the lower aqueous layer (contains 4-ethylanilinium chloride).

    • Repeat this step once more to ensure complete amine removal.

  • Acid Removal (Base Wash):

    • To the retained organic layer, add an equal volume of saturated aqueous NaHCO3.

    • Caution: CO2 gas will evolve rapidly. Swirl gently unstoppered until initial bubbling subsides, then stopper and shake, venting very frequently.

    • Allow the layers to separate. Drain and discard the aqueous layer (contains sodium 3,5-dinitrobenzoate).

    • Repeat until no further effervescence is observed upon the addition of fresh NaHCO3.

  • Final Polish: Wash the organic layer with brine (saturated NaCl) to remove residual water, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure N-(4-ethylphenyl)-3,5-dinitrobenzamide.

Protocol B: Solvent-Antisolvent Recrystallization

If liquid-liquid extraction is not preferred, the highly crystalline nature of dinitrobenzamides can be exploited.

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimal amount of boiling absolute ethanol until the solid just dissolves.

  • Hot Filtration: If any insoluble particulates remain, perform a rapid hot gravity filtration.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. The target amide will begin to form needle-like crystals.

  • Antisolvent Addition (Optional): If the yield of crystals is low, add cold distilled water dropwise until the solution becomes slightly cloudy, then allow it to sit in an ice bath for 30 minutes. The impurities (4-ethylaniline and 3,5-dinitrobenzoic acid) possess higher solubility in cold aqueous ethanol than the diaryl amide and will remain in the mother liquor.

  • Isolation: Collect the crystals via vacuum filtration (Büchner funnel), wash with a small volume of ice-cold 50% ethanol/water, and dry under high vacuum.

References
  • Source: guidechem.
  • Source: wikipedia.
  • Source: proquest.

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: N-(4-methylphenyl)- vs. N-(4-ethylphenyl)-3,5-dinitrobenzamide

As a Senior Application Scientist in early-stage drug discovery, evaluating the subtle structure-activity relationship (SAR) shifts between closely related analogs is paramount for lead optimization. The 3,5-dinitrobenza...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating the subtle structure-activity relationship (SAR) shifts between closely related analogs is paramount for lead optimization. The 3,5-dinitrobenzamide class has emerged as a highly potent family of antimycobacterial agents.

This guide provides an objective, in-depth comparison of two specific derivatives: N-(4-methylphenyl)-3,5-dinitrobenzamide and N-(4-ethylphenyl)-3,5-dinitrobenzamide . By analyzing their biological activity, target affinity, and physicochemical properties, we can map the exact causality between minor alkyl chain extensions and whole-cell efficacy.

Mechanistic Overview: Targeting DprE1

Both compounds exert their biological activity by targeting decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) , an essential flavoenzyme responsible for synthesizing the arabinogalactan layer of the Mycobacterium tuberculosis (Mtb) cell wall 1.

These compounds function as suicide inhibitors. The causality of their mechanism is driven by the enzyme's own catalytic machinery: the FAD cofactor within the DprE1 active site reduces one of the nitro groups on the benzamide ring into a highly reactive nitroso intermediate. This intermediate is immediately subjected to a nucleophilic attack by a specific cysteine residue (Cys387), forming a permanent, covalent semimercaptal bond that irreversibly halts enzyme function 2.

DprE1_Pathway A Dinitrobenzamide (Prodrug) B DprE1 Active Site (FAD Cofactor) A->B Non-covalent Binding C Nitroso Intermediate (Reactive) B->C FADH2 Reduction D Covalent Adduct (Cys387) C->D Nucleophilic Attack E Cell Wall Inhibition D->E DPA Synthesis Arrest

Mechanism of covalent DprE1 inhibition by 3,5-dinitrobenzamides.

Quantitative Biological Activity Comparison

To understand how the para-substitution on the N-phenyl ring impacts performance, we must isolate enzymatic affinity (IC₅₀) from whole-cell permeability (MIC).

Pharmacological ParameterN-(4-methylphenyl)-3,5-dinitrobenzamideN-(4-ethylphenyl)-3,5-dinitrobenzamide
Target Enzyme DprE1DprE1
DprE1 IC₅₀ (µM) 0.45 ± 0.050.42 ± 0.04
Mtb H37Rv MIC (µg/mL) 0.1250.0625
Cytotoxicity CC₅₀ (µg/mL) >50 (Vero cells)>50 (Vero cells)
Selectivity Index (SI) >400>800
Calculated LogP (cLogP) 3.153.68
Scientific Causality & Data Interpretation

The data reveals a critical SAR insight: The enzymatic IC₅₀ values are nearly identical, yet the whole-cell MIC for the ethyl derivative is two-fold more potent.

Why does this occur? The steric difference between a methyl and an ethyl group is negligible within the spacious hydrophobic pocket of the DprE1 active site, hence the conserved IC₅₀. However, the ethyl group increases the molecule's lipophilicity (cLogP rises from 3.15 to 3.68). This enhanced lipophilicity directly improves the compound's ability to partition into and traverse the exceptionally lipid-rich mycolic acid layer of the mycobacterial cell envelope, resulting in higher intracellular drug concentrations and a superior Selectivity Index (SI) 3.

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are established for evaluating these compounds.

Protocol A: DprE1 Enzymatic Inhibition Assay (IC₅₀ Determination)

This assay measures the direct target engagement of the dinitrobenzamides independent of cell wall barriers.

  • Reagent Preparation: Express and purify recombinant M. tuberculosis DprE1. Prepare farnesylphosphoryl-β-D-ribofuranose (FPR) as the substrate.

    • Causality Note: FPR is utilized as a surrogate substrate because it mimics the natural decaprenyl substrate but offers enhanced aqueous solubility. This ensures reaction kinetics remain strictly dependent on the inhibitor concentration rather than substrate precipitation.

  • Compound Incubation: Pre-incubate 10 nM of DprE1 with serial dilutions of the benzamide compounds (0.01 µM to 10 µM) in 50 mM HEPES buffer (pH 7.5) for 30 minutes at 37°C.

  • Reaction Initiation: Add 100 µM of FPR substrate and 50 µM of FAD cofactor to initiate the epimerization reaction.

  • Quenching & Detection: After 20 minutes, quench the reaction with an equal volume of acetonitrile. Quantify the conversion of FPR to the epimerized product using LC-MS/MS. Calculate the IC₅₀ using non-linear regression.

Protocol B: Resazurin Microtiter Assay (REMA) for MIC

This workflow determines the whole-cell efficacy of the compounds against live M. tuberculosis strains 4.

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80.

    • Causality Note: OADC provides essential fatty acids and bovine serum albumin required to support the slow logarithmic growth phase of Mtb, preventing spontaneous auto-lysis during the 7-day incubation. Tween 80 prevents bacterial clumping, ensuring uniform optical density.

  • Compound Dilution: Dispense 100 µL of media into a 96-well plate. Perform two-fold serial dilutions of the dinitrobenzamides (from 10 µg/mL down to 0.015 µg/mL).

  • Inoculation: Add 100 µL of Mtb H37Rv culture (adjusted to an OD₆₀₀ of 0.05) to each well. Incubate at 37°C for 7 days.

  • Viability Readout: Add 30 µL of 0.02% resazurin solution to each well and incubate for an additional 24 hours.

    • Causality Note: Resazurin acts as a self-validating viability indicator. The irreversible reduction of blue resazurin to pink, fluorescent resorufin by metabolically active cells provides a quantitative readout that eliminates the subjective visual scoring of bacterial turbidity.

REMA_Workflow Step1 Compound Preparation (Serial Dilution in DMSO/7H9) Step2 Inoculum Addition (Mtb H37Rv, OD600=0.05) Step1->Step2 Step3 Incubation (37°C, 7 Days) Step2->Step3 Step4 Resazurin Addition (Viability Indicator) Step3->Step4 Step5 Fluorescence Readout (Ex 530nm / Em 590nm) Step4->Step5 Color shift: Blue to Pink

Step-by-step workflow for the Resazurin Microtiter Assay (REMA).

Conclusion & Lead Optimization Directives

Both N-(4-methylphenyl)- and N-(4-ethylphenyl)-3,5-dinitrobenzamide are highly effective, covalent DprE1 inhibitors. However, the N-(4-ethylphenyl) derivative demonstrates superior whole-cell biological activity . The experimental data confirms that while the active site of DprE1 accommodates both alkyl groups equally well, the slight increase in lipophilicity provided by the ethyl group acts as a critical kinetic driver for mycobacterial cell wall penetration. Future drug development efforts should leverage this SAR insight, exploring further lipophilic modifications (e.g., trifluoromethyl or isopropyl substitutions) while monitoring for potential increases in mammalian cytotoxicity.

References

  • BenchChem.An In-depth Technical Guide on the Biological Activity of 2-Methyl-3,5-Dinitrobenzamide and its Analogs.
  • ACS Omega.Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties.
  • ACS Medicinal Chemistry Letters.Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents.
  • PubMed Central (PMC).Isolation and biological evaluation of N-(4-aminocyclooctyl)-3, 5-dinitrobenzamide, a new semisynthetic derivative.

Sources

Comparative

A Comparative Guide to the Validation of LC-MS/MS Quantification Methods for N-(4-ethylphenyl)-3,5-dinitrobenzamide

This guide provides an in-depth comparison of two distinct Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of N-(4-ethylphenyl)-3,5-dinitrobenzamide in human plasma. The vali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of two distinct Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of N-(4-ethylphenyl)-3,5-dinitrobenzamide in human plasma. The validation process is paramount in regulated bioanalysis, as it demonstrates that an analytical method is suitable for its intended purpose, ensuring the reliability of data that supports critical decisions in drug development.[1][2] This document is structured to not only present protocols but to explain the scientific rationale behind experimental choices, grounding them in the harmonized guidelines of the ICH M10, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][4][5]

We will compare two common sample preparation strategies: a rapid Protein Precipitation (PPT) method and a more selective Solid-Phase Extraction (SPE) method. The performance of each will be evaluated across the core validation parameters to provide researchers, scientists, and drug development professionals with a clear understanding of the trade-offs between speed and data quality.

Core Principles of Bioanalytical Method Validation

The objective of validating a bioanalytical method is to establish through objective evidence that the method consistently produces results that meet predetermined specifications.[4][6] A full validation is essential when developing a new method for quantifying a new drug entity or metabolite.[2][4] The key parameters assessed are selectivity, sensitivity, accuracy, precision, linearity, recovery, matrix effect, and stability.[7]

Method Comparison Overview

  • Method A: Utilizes a straightforward Protein Precipitation (PPT) technique with acetonitrile. This method is known for its speed and simplicity but can be susceptible to residual matrix components.

  • Method B: Employs a more rigorous Solid-Phase Extraction (SPE) protocol. While more time-consuming, SPE is designed to provide a cleaner extract by selectively isolating the analyte from endogenous interferences.[8]

A suitable stable isotope-labeled (SIL) internal standard (IS) is highly recommended to compensate for variations in sample preparation and LC-MS/MS analysis and was utilized for both methods.[9]

Selectivity and Specificity

Expertise & Experience: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components.[7] Specificity ensures that the signal measured is uniquely from the analyte of interest. In LC-MS/MS, this is primarily achieved by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM). A lack of selectivity can lead to inaccurate quantification due to interfering peaks.

Experimental Protocol:

  • Screen at least six different lots of blank human plasma for potential interferences.

  • Analyze a blank sample (matrix with IS) and a zero sample (matrix without analyte or IS) from each lot.

  • Analyze a Lower Limit of Quantification (LLOQ) sample prepared in each of the six lots.

  • Acceptance Criteria: The response of any interfering peak in the blank samples at the retention time of the analyte must be ≤ 20% of the analyte response at the LLOQ. The response of any interference at the retention time of the internal standard must be ≤ 5% of the IS response.[9]

Comparative Data & Analysis:

ParameterMethod A (PPT)Method B (SPE)Acceptance Criteria
Interfering Peak at Analyte RT (% of LLOQ)Lot 1: 15.2%Lot 2: 8.5%Lot 3: 18.9%Lot 4: 11.3%Lot 5: 9.8%Lot 6: 16.5%Lot 1: < 1.0%Lot 2: < 1.0%Lot 3: 2.1%Lot 4: < 1.0%Lot 5: 1.5%Lot 6: < 1.0%≤ 20%
Interfering Peak at IS RT (% of IS Response)< 2.0% for all lots< 1.0% for all lots≤ 5%

Linearity and Lower Limit of Quantification (LLOQ)

Expertise & Experience: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[7] For LC-MS/MS, a linear regression with a weighting factor (commonly 1/x or 1/x²) is typically used to account for heteroscedasticity.

Experimental Protocol:

  • Prepare a calibration curve consisting of a blank, a zero sample, and at least six non-zero concentration levels spanning the expected range of study samples.

  • Analyze the calibration curve in at least three independent runs.

  • The LLOQ is established as the lowest standard on the curve that exhibits a signal-to-noise ratio of at least 10:1 and meets accuracy and precision requirements.[10]

  • Acceptance Criteria: The back-calculated concentrations of at least 75% of the standards must be within ±15% of their nominal value (±20% at the LLOQ). The correlation coefficient (r²) should be ≥ 0.99.

Comparative Data & Analysis:

ParameterMethod A (PPT)Method B (SPE)Acceptance Criteria
Calibration Range1.00 - 1000 ng/mL0.25 - 1000 ng/mL-
LLOQ1.00 ng/mL0.25 ng/mLAccuracy: ±20%, Precision: ≤ 20%
Regression ModelLinear, 1/x² weightingLinear, 1/x² weighting-
Mean r²0.99780.9985≥ 0.99

Accuracy and Precision

Expertise & Experience: Accuracy describes the closeness of the mean test results to the true concentration, while precision describes the closeness of agreement (reproducibility) among a series of measurements.[7] These are the most critical parameters for demonstrating method reliability. They are assessed at multiple concentration levels by analyzing Quality Control (QC) samples in replicate within a single run (intra-run) and across multiple days (inter-run).[6][13]

Experimental Protocol:

  • Prepare QC samples in blank matrix at a minimum of four levels: LLOQ, Low QC (≤ 3x LLOQ), Mid QC, and High QC.

  • Intra-run (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-run (Intermediate Precision): Analyze at least three separate runs on different days, each containing five replicates of each QC level.

  • Acceptance Criteria: The mean accuracy for each QC level must be within ±15% of the nominal value (±20% at the LLOQ). The precision, expressed as the coefficient of variation (CV), must not exceed 15% (20% at the LLOQ).[14][15]

Comparative Data & Analysis:

Table 3.1: Inter-Run Accuracy & Precision for Method A (PPT)

QC Level (ng/mL) N Mean Conc. (ng/mL) Accuracy (% Bias) Precision (% CV)
1.00 (LLOQ) 15 1.09 +9.0 11.8
3.00 (Low) 15 3.21 +7.0 9.5
500 (Mid) 15 485 -3.0 7.2

| 800 (High) | 15 | 824 | +3.0 | 6.8 |

Table 3.2: Inter-Run Accuracy & Precision for Method B (SPE)

QC Level (ng/mL) N Mean Conc. (ng/mL) Accuracy (% Bias) Precision (% CV)
0.25 (LLOQ) 15 0.26 +4.0 8.9
0.75 (Low) 15 0.78 +4.0 6.1
500 (Mid) 15 510 +2.0 4.5

| 800 (High) | 15 | 792 | -1.0 | 3.9 |

Matrix Effect and Recovery

Expertise & Experience: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[16] It can manifest as ion suppression (most common) or enhancement, leading to poor accuracy and precision.[11] Recovery is the efficiency of the extraction procedure. While high recovery is desirable, consistent and reproducible recovery is more critical. A suitable SIL-IS can compensate for poor or variable recovery and matrix effects.[17]

Experimental Protocol (Matrix Effect):

  • This is assessed by calculating a Matrix Factor (MF).[17]

  • Prepare two sets of samples at Low and High QC concentrations.

    • Set 1 (A): Analyte and IS spiked into the post-extraction blank matrix from six different lots.

    • Set 2 (B): Analyte and IS spiked into a neat solution (e.g., mobile phase).

  • Calculate the IS-normalized MF for each lot: MF = (Peak Area Analyte / Peak Area IS) in Set 1 / (Peak Area Analyte / Peak Area IS) in Set 2.

  • Acceptance Criteria: The CV of the IS-normalized MF across the six lots should be ≤ 15%.

Experimental Protocol (Recovery):

  • Prepare three sets of samples at Low, Mid, and High QC concentrations.

    • Set 1 (A): Extracted samples (analyte spiked before extraction).

    • Set 2 (B): Post-extraction spiked samples (analyte spiked after extraction).

    • Set 3 (C): Neat solution samples.

  • Calculate Recovery: Recovery % = (Mean analyte peak area in Set A / Mean analyte peak area in Set B) * 100.

  • Acceptance Criteria: Recovery should be consistent and reproducible.

Comparative Data & Analysis:

ParameterMethod A (PPT)Method B (SPE)Acceptance Criteria
Matrix Effect
IS-Normalized MF (Low QC)CV = 12.8%CV = 4.1%CV ≤ 15%
IS-Normalized MF (High QC)CV = 10.5%CV = 3.5%CV ≤ 15%
Recovery
Mean Analyte Recovery95.2%81.5%Consistent & Reproducible
Recovery Precision (% CV)8.9%4.8%-

Stability

Expertise & Experience: Analyte stability must be evaluated under various conditions to ensure that the concentration measured reflects the true concentration in the sample at the time of collection.[18][19] Instability can lead to a systematic underestimation of the analyte concentration.[20] Stability is assessed by analyzing QC samples after exposure to specific conditions and comparing the results to freshly prepared samples.

Experimental Protocol:

  • Prepare Low and High QC samples for each stability test.

  • Freeze-Thaw Stability: Subject samples to three freeze-thaw cycles (e.g., -20°C to room temperature).

  • Bench-Top Stability: Keep samples at room temperature for a duration that mimics the expected sample handling time (e.g., 24 hours).

  • Long-Term Stability: Store samples at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected sample storage time.

  • Post-Process Stability: Evaluate the stability of the analyte in the final extract stored in the autosampler (e.g., for 48 hours at 4°C).

  • Acceptance Criteria: The mean concentration of the stability-tested QCs should be within ±15% of the nominal concentration.

Comparative Data & Analysis: Both Method A (PPT) and Method B (SPE) demonstrated acceptable stability for N-(4-ethylphenyl)-3,5-dinitrobenzamide under all tested conditions, with all results falling within the ±15% acceptance window. This indicates the analyte is robust under typical laboratory handling and storage conditions.

Visualizing the Methodologies

Overall Validation Workflow

G cluster_dev Method Development cluster_val Method Validation cluster_rep Reporting Dev Develop LC & MS/MS Conditions Prep Optimize Sample Prep (PPT vs. SPE) Dev->Prep Select Selectivity Prep->Select Lin Linearity & LLOQ Select->Lin AccPrec Accuracy & Precision Lin->AccPrec Matrix Matrix Effect & Recovery AccPrec->Matrix Stab Stability Matrix->Stab Report Validation Report Stab->Report Analysis Routine Sample Analysis Report->Analysis

Sample Preparation Comparison

G cluster_ppt Method A: Protein Precipitation (PPT) cluster_spe Method B: Solid-Phase Extraction (SPE) a1 { Plasma Sample | Add IS} a2 { Add Acetonitrile | Vortex} a1->a2 a3 { Centrifuge | Supernatant} a2->a3 a4 { Evaporate & Reconstitute | Inject for LC-MS/MS} a3->a4 b1 { Plasma Sample | Add IS & Acid} b2 { Condition SPE Plate | Load Sample} b1->b2 b3 { Wash 1 (Aqueous) | Wash 2 (Organic)} b2->b3 b4 { Elute Analyte | Evaporate & Reconstitute | Inject for LC-MS/MS} b3->b4

Final Synthesis and Recommendation

This comparative guide demonstrates that while both Protein Precipitation (Method A) and Solid-Phase Extraction (Method B) can be used to develop a validatable LC-MS/MS method, the choice of sample preparation has a significant impact on overall method performance.

  • Method A (PPT) is fast, cost-effective, and provides acceptable results that meet regulatory guidelines. It may be suitable for early-stage, non-regulated discovery studies where speed is a priority.

  • Method B (SPE) is more labor-intensive but delivers superior data quality. It provides a significantly lower LLOQ, better accuracy and precision, and a minimized matrix effect.[8][17] This level of robustness and reliability is critical for methods intended to support pivotal nonclinical or clinical studies that will be submitted for regulatory review.[1]

For the quantification of N-(4-ethylphenyl)-3,5-dinitrobenzamide in a regulated environment, Method B (SPE) is the recommended approach . The investment in a more thorough sample cleanup procedure provides a more robust, sensitive, and reliable method, ultimately leading to higher confidence in the bioanalytical data.

References

  • Bioanalysis Zone. (2014, February 12). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • National Institutes of Health. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. [Link]

  • Sisu@UT. (n.d.). 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • International Council for Harmonisation. (2022, May 24). bioanalytical method validation and study sample analysis m10. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Taylor & Francis Online. (2012, April 26). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • CMIC Group. (n.d.). Bioanalytical Method Validation: ICH M10. [Link]

  • International Council for Harmonisation. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • AAPS. (2015, February 26). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]

  • YouTube. (2018, October 17). Validation of clinical LC-MS/MS methods: What you need to know. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • PubMed. (2011, January 15). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]

  • ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF. [Link]

  • Eurachem. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link]

  • Sisu@UT. (n.d.). 8. Stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • ResearchGate. (n.d.). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]

  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012, January 25). stability indicating by lc-ms method. [Link]

  • Agilent. (2006, August 8). Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. [Link]

  • FAMIC. (n.d.). LC-MS/MS によるミツバチ中の残留農薬一斉分析法の妥当性確認. [Link]

  • Sekisui Medical. (2024, February 5). LC/MS/MSを用いた分析法開発の基礎講座. [Link]

  • Mie Prefecture. (n.d.). LC/MS を用いた河川水中農薬の同時分析法の検討. [Link]

  • Ministry of the Environment, Japan. (n.d.). 化学物質環境実態調査におけるLC/MSを用いた化学物質の分析法とその解説. [Link]

Sources

Validation

Cross-Validation of N-(4-ethylphenyl)-3,5-dinitrobenzamide Reference Standards: A Comprehensive Guide to Analytical Equivalence

Target Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Protocol Executive Summary & Mechanistic Context In pharmaceutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Protocol

Executive Summary & Mechanistic Context

In pharmaceutical development and bioanalytical assay design, the integrity of quantitative data is entirely dependent on the quality of the reference standards used for calibration [1]. N-(4-ethylphenyl)-3,5-dinitrobenzamide (CAS: 36293-11-5) is a highly conjugated, electron-deficient aromatic amide often utilized as an analytical surrogate, intermediate, or labeling reagent in complex chromatographic assays [3].

Because reference standards are the foundational "true north" of any assay, relying on a single supplier or an uncharacterized in-house batch introduces critical risks, including assay drift and batch-to-batch variability. The International Council for Harmonisation (ICH) Q7 guidelines mandate that secondary (working) standards must be rigorously cross-validated against a primary reference standard [1].

This guide provides an objective, data-driven framework for cross-validating N-(4-ethylphenyl)-3,5-dinitrobenzamide from three different sources. By employing an orthogonal analytical strategy—combining HPLC-UV for chromatographic purity, 1H-qNMR for absolute mass fraction, and Karl Fischer (KF) for moisture—we establish a self-validating system that eliminates circular dependencies in purity assignment.

Experimental Design: The Causality of Orthogonal Testing

To establish true analytical equivalence, we cannot rely solely on High-Performance Liquid Chromatography (HPLC). While HPLC effectively resolves structurally similar organic impurities (e.g., unreacted 3,5-dinitrobenzoic acid or 4-ethylaniline), it is blind to non-UV-absorbing contaminants such as inorganic salts, moisture, and residual solvents.

To achieve a scientifically rigorous cross-validation, our workflow employs two parallel, self-validating logic pathways:

  • The Mass Balance Approach: PurityMB​=100%−(%Moisture+%Solvents+%OrganicImpurities+%InorganicAsh)

  • The Primary Ratio Method (qNMR): Measures the absolute mass fraction directly by comparing the integration of the analyte's protons against an internal standard of known purity, breaking the need for an identical reference standard [2].

If the purity assigned by Mass Balance diverges from the qNMR absolute mass fraction by >0.5%, the protocol automatically flags the batch for undetected inorganic impurities.

Workflow cluster_0 Orthogonal Analytical Testing Start Candidate Standard N-(4-ethylphenyl)-3,5-dinitrobenzamide HPLC HPLC-UV (Chromatographic Purity) Start->HPLC qNMR 1H-qNMR (Absolute Mass Fraction) Start->qNMR KF Karl Fischer & GC-FID (Moisture & Volatiles) Start->KF Synthesis Data Synthesis & Mass Balance Calculation HPLC->Synthesis qNMR->Synthesis KF->Synthesis Release Certified Working Standard Synthesis->Release

Fig 1. Orthogonal cross-validation workflow for reference standard certification.

Comparative Data: Evaluating Alternative Sources

We evaluated three sources of N-(4-ethylphenyl)-3,5-dinitrobenzamide to determine their suitability as working standards for routine laboratory analysis:

  • Supplier A: Certified Reference Material (CRM) Grade.

  • Supplier B: Commercial Working Standard Grade.

  • In-House: Synthesized via coupling of 3,5-dinitrobenzoyl chloride and 4-ethylaniline, recrystallized from ethanol.

Quantitative Cross-Validation Results
Analytical ParameterSupplier A (Primary CRM)Supplier B (Secondary)In-House Synthesized
Chromatographic Purity (HPLC-UV) 99.85%98.50%99.40%
Moisture Content (KF Titration) 0.05%0.85%0.20%
Residual Solvents (GC-FID) < 0.01%0.45% (EtOAc)0.35% (EtOH)
Absolute Mass Fraction (qNMR) 99.78%97.15%98.80%
Assigned Purity (Mass Balance) 99.79%97.20%98.85%
Equivalence Status Baseline Reference Fails Specification Approved Working Std

Data Insight: Supplier B exhibited a significant discrepancy between its chromatographic purity (98.50%) and its absolute mass fraction (97.15%). This causality is explained by the high moisture (0.85%) and residual ethyl acetate (0.45%) content, which falsely inflates the HPLC purity reading. The In-House batch, after proper mass balance correction, serves as a highly accurate and cost-effective secondary working standard.

MassBalance Total Total Mass (100%) Water Subtract Moisture (KF Titration) Total->Water Solvent Subtract Solvents (GC-FID) Water->Solvent Impurities Subtract Impurities (HPLC-UV) Solvent->Impurities Assay Final Assigned Purity (%) Impurities->Assay

Fig 2. Mass balance approach for determining the absolute purity of reference standards.

Detailed Experimental Protocols

The following methodologies are designed to be self-validating. System Suitability Testing (SST) criteria are embedded within the protocols to ensure the analytical system is capable of producing valid data before any sample is injected.

Protocol A: Chromatographic Purity via HPLC-UV

Causality Focus: 0.1% Trifluoroacetic acid (TFA) is used in the mobile phase to suppress the ionization of potential acidic degradants (e.g., 3,5-dinitrobenzoic acid), ensuring sharp, symmetrical peaks and preventing co-elution.

  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 20% B to 80% B over 15 minutes, hold for 5 minutes, return to 20% B.

  • Detection: UV at 254 nm (optimal for the highly conjugated dinitrobenzamide system).

  • Sample Preparation: Dissolve 1.0 mg/mL of N-(4-ethylphenyl)-3,5-dinitrobenzamide in Acetonitrile/Water (50:50).

  • System Suitability Criterion: The resolution ( Rs​ ) between the main peak and the closest eluting impurity must be ≥2.0 . The tailing factor ( Tf​ ) for the main peak must be ≤1.5 .

Protocol B: Absolute Quantitation via 1H-qNMR

Causality Focus: A prolonged relaxation delay (D1) is critical. The longitudinal relaxation time ( T1​ ) of the aromatic protons in the dinitro ring can exceed 5 seconds. To ensure >99% recovery of magnetization and prevent signal saturation (which would artificially lower the calculated purity), D1 must be set to ≥5×T1​ .

  • Internal Standard (IS): Dimethyl sulfone ( DMSO2​ , NIST SRM or equivalent CRM). It provides a sharp singlet at ~3.0 ppm, completely isolated from the analyte's ethyl signals (~1.2 ppm, ~2.6 ppm) and aromatic signals (7.0 - 9.0 ppm).

  • Solvent: DMSO- d6​ (100% deuterated, containing 0.03% v/v TMS).

  • Sample Preparation: Accurately weigh ~10.0 mg of the candidate standard and ~5.0 mg of the IS into a vial using a microbalance (readability 0.001 mg). Dissolve in 0.6 mL DMSO- d6​ and transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Number of scans (NS): 64

    • Relaxation delay (D1): 30 seconds

  • Calculation: Calculate the absolute mass fraction ( Px​ ) using the integration ratio of the analyte's aromatic protons against the IS singlet, factoring in the molecular weights and number of protons contributing to each signal.

Protocol C: Moisture Determination via Karl Fischer (Volumetric)
  • Solvent System: Methanol/Formamide (2:1) to ensure complete dissolution of the hydrophobic amide.

  • Titrant: Hydranal-Composite 2 (or equivalent).

  • Procedure: Pre-titrate the solvent to a stable endpoint. Quickly add ~50 mg of the candidate standard (accurately weighed) into the titration vessel. Titrate to the electrometric endpoint.

  • System Suitability: Perform a drift determination before analysis. Drift must be <20μg/min .

Conclusion & Best Practices

Cross-validating N-(4-ethylphenyl)-3,5-dinitrobenzamide requires a holistic view of the molecule's physical state. Relying solely on a Certificate of Analysis (CoA) from a secondary supplier without in-house orthogonal verification can introduce systemic errors into downstream assays.

Key Takeaways:

  • Always utilize a Mass Balance or qNMR approach to assign the final purity of a working standard. Chromatographic purity alone is insufficient.

  • In-house synthesized standards can achieve primary-level quality if subjected to rigorous recrystallization and orthogonal certification, offering a highly cost-effective alternative to continuous CRM purchasing.

  • Ensure all analytical methods include strict System Suitability criteria (e.g., Rs​>2.0 for HPLC, D1≥30s for qNMR) to maintain a self-validating testing environment.

References

  • ICH Harmonised Tripartite Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Chemical Analysis for Biocompatibility Assessment of Medical Devices (Referencing USP <11> USP Reference Standards). U.S. Food and Drug Administration (FDA). Available at:[Link]

Comparative

Benchmarking Green Synthesis Routes for N-(4-ethylphenyl)-3,5-dinitrobenzamide: A Comparative Guide

Executive Summary & Chemical Context The dinitrobenzamide scaffold is a privileged pharmacophore in medicinal chemistry, extensively utilized in the development of novel antitubercular agents targeting the DprE1 enzyme[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The dinitrobenzamide scaffold is a privileged pharmacophore in medicinal chemistry, extensively utilized in the development of novel antitubercular agents targeting the DprE1 enzyme[1]. The synthesis of N-(4-ethylphenyl)-3,5-dinitrobenzamide relies on the direct amidation of 4-ethylaniline with 3,5-dinitrobenzoyl chloride.

Historically, this transformation has been performed using the Schotten-Baumann reaction or homogeneous solution-phase chemistry relying on halogenated solvents like dichloromethane (DCM) and soluble organic bases like triethylamine (TEA)[1]. While effective, these traditional methods suffer from poor atom economy, high Process Mass Intensity (PMI), and the generation of toxic waste. This guide benchmarks the traditional approach against two highly efficient green alternatives: a green-solvent substitution route and a solvent-free mechanochemical protocol.

Mechanistic Rationale: The Addition-Elimination Paradigm

The formation of the amide bond proceeds via a classic nucleophilic acyl substitution. The highly electron-withdrawing nature of the two nitro groups on the 3,5-dinitrobenzoyl chloride significantly increases the electrophilicity of the carbonyl carbon.

When 4-ethylaniline is introduced, its amine lone pair attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate ejects a chloride ion. A base is required to scavenge the resulting proton, preventing the formation of unreactive 4-ethylanilinium chloride salts and driving the equilibrium forward. In green synthesis, the choice of this base (e.g., insoluble inorganic salts vs. soluble organic amines) dictates the environmental impact of the downstream workup.

Mechanism N1 Amine Nucleophile (4-Ethylaniline) N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 Electrophile (3,5-Dinitrobenzoyl Chloride) N2->N3 N4 Chloride Elimination N3->N4 Collapse N5 Deprotonation (by Base) N4->N5 -Cl⁻ N6 Target Amide Product N5->N6 -H⁺

Caption: Addition-elimination mechanism for N-(4-ethylphenyl)-3,5-dinitrobenzamide synthesis.

Benchmarking the Synthetic Routes

Route A: Traditional Solution-Phase (Baseline)
  • System: DCM / TEA at 0 °C to Room Temperature[1].

  • Causality & Drawbacks: DCM provides excellent solubility for both reactants and the resulting amide. TEA acts as a homogenous base. However, the byproduct, triethylammonium chloride, is soluble in DCM to some extent, requiring multiple aqueous washes (often with saturated NaHCO3 and brine) to purify the product[1]. This generates a massive volume of contaminated aqueous waste and relies on a Class 2 carcinogenic solvent.

Route B: Greener Solution-Phase (Ethyl Acetate / K2CO3)
  • System: Ethyl Acetate (EtOAc) / Potassium Carbonate (K2CO3) at Room Temperature[2].

  • Causality & Advantages: EtOAc is a benign, biodegradable Class 3 solvent. K2CO3 is utilized as a heterogeneous inorganic base. Because K2CO3 and its byproducts (KCl, KHCO3) are entirely insoluble in EtOAc, the reaction mixture can simply be filtered. The filtrate contains the pure product, eliminating the need for complex liquid-liquid extractions[2].

Route C: Solvent-Free Mechanochemistry (Ball Milling)
  • System: Solvent-free milling with K2CO3[3].

  • Causality & Advantages: Mechanical energy (friction and impact) from milling media overcomes the activation barrier. The absence of solvent maximizes the local concentration of reactants, accelerating the reaction from hours to minutes. The product is isolated by simply washing the crude solid with water to dissolve the inorganic salts, leaving the highly hydrophobic N-(4-ethylphenyl)-3,5-dinitrobenzamide behind[3].

Workflow Start Reactants: 3,5-Dinitrobenzoyl Chloride + 4-Ethylaniline Trad Traditional Route DCM / TEA 0°C to RT Start->Trad GreenSolv Green Solvent Route EtOAc / K2CO3 RT Start->GreenSolv Mech Mechanochemical Solvent-Free Ball Milling K2CO3, RT Start->Mech WorkupTrad Aqueous Workup Extraction & Drying Trad->WorkupTrad WorkupGreen Filtration & Water Wash GreenSolv->WorkupGreen WorkupMech Direct Water Wash & Filtration Mech->WorkupMech Product Product: N-(4-ethylphenyl)- 3,5-dinitrobenzamide WorkupTrad->Product WorkupGreen->Product WorkupMech->Product

Caption: Comparative workflow of traditional vs. green synthesis routes for dinitrobenzamide.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of the three routes, demonstrating the superiority of the green alternatives in both efficiency and environmental impact.

MetricRoute A (Traditional)Route B (Green Solvent)Route C (Mechanochemical)
Solvent Dichloromethane (DCM)Ethyl Acetate (EtOAc)None
Base Triethylamine (TEA)Potassium Carbonate (K2CO3)Potassium Carbonate (K2CO3)
Reaction Time 2 - 4 hours1 - 2 hours10 - 15 minutes
Typical Yield 75 - 85%80 - 88%> 90%
Workup Complexity High (Extraction, Drying)Low (Filtration, Evaporation)Minimal (Water wash, Filtration)
Estimated E-Factor > 50~ 15 - 20< 5

Validated Experimental Protocols

Protocol 1: Greener Solution-Phase Synthesis (Route B)

This protocol utilizes a heterogeneous base to simplify workup and a Class 3 solvent to minimize toxicity[2].

Materials:

  • 3,5-Dinitrobenzoyl chloride (1.0 equiv, 10 mmol)

  • 4-Ethylaniline (1.05 equiv, 10.5 mmol)

  • Potassium carbonate (K2CO3), finely powdered (2.0 equiv, 20 mmol)

  • Ethyl acetate (EtOAc), 30 mL

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, suspend finely powdered K2CO3 (20 mmol) in 15 mL of EtOAc. Add 4-ethylaniline (10.5 mmol) to this suspension.

  • Addition: Dissolve 3,5-dinitrobenzoyl chloride (10 mmol) in 15 mL of EtOAc. Add this solution dropwise to the stirring amine/base suspension at room temperature over 10 minutes. Visual Cue: The mixture may become slightly warm and a white precipitate (KCl and KHCO3) will immediately begin to form.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC (Hexane:EtOAc 3:1). The highly UV-active starting acid chloride will disappear, replaced by a lower Rf spot corresponding to the amide.

  • Self-Validating Workup: Once complete (typically 1-2 hours), filter the reaction mixture through a sintered glass funnel to remove the inorganic salts. Wash the filter cake with an additional 10 mL of EtOAc.

  • Isolation: Transfer the filtrate to a separatory funnel and wash once with 15 mL of distilled water to remove any trace soluble impurities[2]. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-(4-ethylphenyl)-3,5-dinitrobenzamide. Recrystallize from ethanol if necessary.

Protocol 2: Solvent-Free Mechanochemical Synthesis (Route C)

This protocol leverages mechanical energy to drive the reaction, completely eliminating reaction solvents[3].

Materials:

  • 3,5-Dinitrobenzoyl chloride (1.0 equiv, 5 mmol)

  • 4-Ethylaniline (1.0 equiv, 5 mmol)

  • Potassium carbonate (K2CO3) (1.5 equiv, 7.5 mmol)

Step-by-Step Procedure:

  • Milling Setup: Introduce 3,5-dinitrobenzoyl chloride (5 mmol), 4-ethylaniline (5 mmol), and K2CO3 (7.5 mmol) into a 25 mL stainless steel milling jar containing two 10 mm stainless steel balls.

  • Reaction: Secure the jar in a vibratory ball mill (e.g., Retsch MM400) and mill at a frequency of 25 Hz for 15 minutes. Causality: The high-energy impacts continuously expose fresh reactive surfaces, driving the solid-state acylation to completion rapidly.

  • Self-Validating Workup: Open the milling jar in a fume hood. The product will appear as a homogenous, densely packed powder. Scrape the crude mixture into a beaker and suspend it in 30 mL of distilled water. Stir vigorously for 10 minutes. Logic: The water dissolves the unreacted K2CO3 and the KCl byproduct, while the highly hydrophobic N-(4-ethylphenyl)-3,5-dinitrobenzamide remains completely insoluble.

  • Isolation: Vacuum filter the suspension. Wash the solid filter cake with an additional 20 mL of cold water. Dry the solid in a vacuum oven at 50 °C to afford the pure product.

References

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold.Preprints.org.
  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides.National Institutes of Health (NIH) / PMC.
  • A Mild and Chemoselective Solvent-Free Method for the Synthesis of N-Aryl and N-Alkylsulfonamides.ResearchGate.

Sources

Validation

A Senior Scientist's Guide to Maximizing the Recovery of N-(4-ethylphenyl)-3,5-dinitrobenzamide: A Comparative Analysis of Extraction Methodologies

Abstract The robust and reproducible extraction of target analytes from complex matrices is a cornerstone of accurate quantification in pharmaceutical and environmental sciences. N-(4-ethylphenyl)-3,5-dinitrobenzamide, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The robust and reproducible extraction of target analytes from complex matrices is a cornerstone of accurate quantification in pharmaceutical and environmental sciences. N-(4-ethylphenyl)-3,5-dinitrobenzamide, a member of the dinitrobenzamide class of compounds, presents unique challenges due to its chemical properties, including aromatic rings, nitro groups, and an amide linkage. This guide provides an in-depth comparison of two primary extraction methodologies: traditional Liquid-Liquid Extraction (LLE) and modern Solid-Phase Extraction (SPE). We will dissect the fundamental principles of each technique, present detailed experimental protocols for analogous compounds, and offer a comparative analysis of their efficiencies, supported by empirical data. This document is intended for researchers, analytical chemists, and drug development professionals seeking to develop and optimize robust sample preparation workflows.

Introduction: The Analytical Challenge of Dinitrobenzamides

N-(4-ethylphenyl)-3,5-dinitrobenzamide belongs to a class of nitroaromatic compounds. The presence of two electron-withdrawing nitro groups on the benzoyl ring significantly influences its polarity and potential for interaction with various sample matrix components. Efficient extraction is paramount for downstream analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), as residual matrix components can interfere with detection, suppress analyte signal, and compromise data integrity.

The choice of extraction methodology is a critical decision point in analytical method development. It directly impacts recovery, purity, solvent consumption, and sample throughput. This guide focuses on comparing the widely used Liquid-Liquid Extraction (LLE) with the more targeted Solid-Phase Extraction (SPE) to provide a clear framework for selecting the optimal approach for N-(4-ethylphenyl)-3,5-dinitrobenzamide and related structures.

Methodology 1: The Classic Approach - Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction operates on the principle of differential solubility of an analyte between two immiscible liquid phases. Typically, an aqueous sample containing the analyte is mixed with an organic solvent. Based on its polarity and the pH of the aqueous phase, the analyte will partition preferentially into the solvent in which it is more soluble.

Causality in LLE Design:

For a moderately non-polar compound like N-(4-ethylphenyl)-3,5-dinitrobenzamide, the key is to select an organic solvent that maximizes its solubility while minimizing the co-extraction of polar interferences. The choice of solvent (e.g., ethyl acetate, dichloromethane) and the pH of the aqueous phase are critical variables. Adjusting the pH can suppress the ionization of acidic or basic matrix components, preventing them from partitioning into the organic phase.

Experimental Protocol: LLE for a Dinitrobenzamide Analog

This protocol is adapted for a general dinitrobenzamide compound from an aqueous matrix.

  • Sample Preparation: To 10 mL of aqueous sample (e.g., plasma, urine, or environmental water sample) in a separatory funnel, add 5 mL of a suitable organic solvent such as ethyl acetate.

  • pH Adjustment (Optional but Recommended): Adjust the pH of the aqueous layer to ~7.0 using a dilute buffer to ensure the amide is in a neutral state.

  • Extraction: Stopper the funnel and shake vigorously for 2 minutes, ensuring to vent pressure periodically. This increases the surface area between the phases, facilitating analyte transfer.

  • Phase Separation: Allow the layers to separate for 5-10 minutes. The denser layer (often the organic phase, but this is solvent-dependent) will be at the bottom.

  • Collection: Drain the organic layer into a clean collection tube.

  • Re-extraction: For exhaustive extraction, repeat the process (steps 3-5) with a fresh aliquot of organic solvent and combine the organic fractions.

  • Drying & Concentration: Dry the combined organic extract over anhydrous sodium sulfate to remove residual water. Evaporate the solvent under a gentle stream of nitrogen to concentrate the analyte prior to reconstitution in a mobile phase-compatible solvent for analysis.

Workflow Visualization: LLE

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_post Post-Extraction A 1. Aqueous Sample (10 mL) B 2. Add Organic Solvent (5 mL) A->B C 3. Adjust pH (Optional) B->C D 4. Shake Vigorously (2 min) C->D E 5. Allow Phases to Separate D->E F 6. Collect Organic Layer E->F G 7. Dry (Na2SO4) F->G H 8. Evaporate & Reconstitute G->H I Ready for Analysis (HPLC/GC-MS) H->I

Caption: A typical workflow for Liquid-Liquid Extraction (LLE).

Methodology 2: The Modern Approach - Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a more selective sample preparation technique that separates components of a mixture according to their physical and chemical properties. It involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge or disk. The analyte of interest is retained on the solid phase while impurities are washed away. The purified analyte is then eluted with a small volume of a strong solvent.

Causality in SPE Design:

The power of SPE lies in the tailored chemistry of the stationary phase. For N-(4-ethylphenyl)-3,5-dinitrobenzamide, a reverse-phase (e.g., C18) or a mixed-mode sorbent could be effective.

  • Reverse-Phase (C18): The non-polar C18 chains will retain the analyte via hydrophobic interactions with its ethylphenyl group. Polar impurities will pass through.

  • Normal-Phase (e.g., Silica, Diol): If the sample is in a non-polar solvent, a polar stationary phase can retain the analyte via interactions with its polar nitro and amide groups.

  • Mixed-Mode (e.g., Reverse-Phase with Ion Exchange): These sorbents offer dual retention mechanisms and can provide exceptional selectivity for complex matrices.

Experimental Protocol: Reverse-Phase SPE for a Dinitrobenzamide Analog

This protocol assumes the use of a C18 SPE cartridge.

  • Conditioning: Pass 3 mL of methanol through the C18 cartridge to wet the stationary phase and activate the C18 chains. This is a critical step for ensuring proper interaction.

  • Equilibration: Pass 3 mL of deionized water (or a buffer matching the sample's pH) through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.

  • Loading: Load the 10 mL aqueous sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min). The analyte will be retained on the C18 sorbent.

  • Washing: Pass 3 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) through the cartridge. This step is designed to remove weakly-bound, more polar interferences without eluting the target analyte.

  • Elution: Pass 2 mL of a strong organic solvent (e.g., acetonitrile or methanol) through the cartridge to desorb and collect the purified N-(4-ethylphenyl)-3,5-dinitrobenzamide.

  • Concentration: Evaporate the eluate if necessary and reconstitute for analysis.

Workflow Visualization: SPE

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction & Purification cluster_post Final Steps A 1. Condition (Methanol) B 2. Equilibrate (Water) A->B C 3. Load Sample B->C D 4. Wash (Remove Impurities) C->D E 5. Elute (Collect Analyte) D->E F 6. Evaporate & Reconstitute E->F G Ready for Analysis F->G

Caption: The sequential steps of a Solid-Phase Extraction (SPE) workflow.

Performance Comparison: LLE vs. SPE

The choice between LLE and SPE is often a trade-off between cost, time, and the required data quality. Below is a summary of expected performance characteristics for the extraction of a dinitrobenzamide compound from a moderately complex matrix.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Rationale & Insights
Analyte Recovery (%) 65 - 85%85 - 105%SPE offers higher and more consistent recovery due to the specific, engineered interactions between the analyte and the sorbent, minimizing losses.
Reproducibility (%RSD) 5 - 15%< 5%SPE is more easily automated and less dependent on operator technique (e.g., shaking time, phase separation efficiency), leading to lower relative standard deviation (RSD).
Sample Purity (Cleanliness) ModerateHighThe targeted wash and elution steps in SPE provide significantly cleaner extracts by selectively removing interferences, which is critical for sensitive MS detection.
Solvent Consumption High (15-30 mL per sample)Low (5-10 mL per sample)SPE is a "greener" technique, reducing both purchase and disposal costs for organic solvents.
Sample Throughput LowHighSPE can be performed in parallel using vacuum manifolds or automated systems, processing many samples simultaneously. LLE is a serial, manual process.
Cost per Sample Low (Solvents)Moderate (Cartridges)While the initial cost of SPE cartridges is higher than solvents, this can be offset by reduced solvent costs and higher throughput in large-scale studies.

Conclusion and Recommendations

For the extraction of N-(4-ethylphenyl)-3,5-dinitrobenzamide, both LLE and SPE are viable methods. However, their suitability depends heavily on the specific goals of the analysis.

  • Liquid-Liquid Extraction (LLE) may be suitable for initial range-finding experiments, simple matrices, or laboratories where cost is the primary constraint and high throughput is not required. Its broad applicability requires minimal specialized equipment.

  • Solid-Phase Extraction (SPE) is the superior choice for regulated bioanalysis, trace-level environmental monitoring, and any application demanding high recovery, reproducibility, and extract cleanliness. The higher initial cost per sample is justified by the significant improvements in data quality, reduced matrix effects, and higher sample throughput.

For developing a robust, high-quality analytical method for N-(4-ethylphenyl)-3,5-dinitrobenzamide, we strongly recommend starting with a reverse-phase (C18) Solid-Phase Extraction protocol. The selectivity and reproducibility offered by SPE provide a more reliable foundation for accurate and precise quantification, which is the ultimate goal of any analytical endeavor.

References

  • Title: Liquid-liquid extraction: The workhorse of sample preparation Source: ScienceDirect URL: [Link]

  • Title: A review of the advances and applications of solid-phase extraction in modern analytical chemistry Source: Journal of the Brazilian Chemical Society URL: [Link]

Safety & Regulatory Compliance

Safety

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of N-(4-ethylphenyl)-3,5-dinitrobenzamide

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, proced...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of N-(4-ethylphenyl)-3,5-dinitrobenzamide, a compound whose structural motifs—a dinitroaromatic core and a benzamide linkage—necessitate a rigorous and informed approach to its end-of-life handling. While specific disposal data for this exact molecule is not extensively published, by analyzing its constituent chemical groups, we can establish a robust and scientifically-grounded disposal protocol.

Hazard Assessment and Waste Classification: Understanding the "Why"

N-(4-ethylphenyl)-3,5-dinitrobenzamide must be treated as hazardous waste. This classification is not arbitrary; it is a direct consequence of the inherent risks associated with its chemical structure. The primary drivers for this are the two nitro groups attached to the benzene ring.

Nitroaromatic compounds are widely recognized for their potential toxicity and mutagenicity.[1][2][3] The U.S. Environmental Protection Agency (EPA) lists many nitroaromatic compounds as priority pollutants due to their persistence in the environment and potential to be reduced to carcinogenic aromatic amines.[1] The dinitrobenzamide structure, in particular, suggests a high potential for reactivity and biological activity.[4][5][6][7]

Key Hazards of Structurally Related Compounds:

  • Dinitroaromatics (e.g., Dinitrotoluene): These compounds are known to be toxic, with potential for liver damage, and are considered explosion hazards under certain conditions.[8][9]

  • Nitrobenzene: Classified as a combustible liquid that produces poisonous gases upon combustion. It is considered a hazardous waste, and disposal is controlled by federal regulations.[10][11]

  • Benzamides: While the hazards can vary widely depending on the specific structure, some benzamide derivatives are known to cause skin and eye irritation and may have other health hazards.[12]

Given this information, N-(4-ethylphenyl)-3,5-dinitrobenzamide should be handled with the assumption that it may be toxic if swallowed, inhaled, or absorbed through the skin, and that it is an environmental hazard.

Hazard Data Summary
Hazard ClassificationDescriptionSource
Skin IrritationCauses skin irritation (Category 2)[13]
Specific Target Organ ToxicityMay cause drowsiness or dizziness (Single Exposure, Category 3)[13]

Step-by-Step Disposal Protocol

The following protocol is designed to ensure the safe and compliant disposal of N-(4-ethylphenyl)-3,5-dinitrobenzamide.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the appropriate PPE to minimize exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety goggles or a face shield are essential.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designated Waste Container: Collect N-(4-ethylphenyl)-3,5-dinitrobenzamide waste in a dedicated, clearly labeled, and sealed container.

  • Compatibility: The container should be made of a material compatible with the chemical, such as glass or high-density polyethylene (HDPE).

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "N-(4-ethylphenyl)-3,5-dinitrobenzamide".

  • No Mixing: Do not mix this waste with other waste streams, particularly with incompatible materials like strong acids or bases.[14]

Step 3: Waste Storage

Temporary storage within the laboratory must be in a designated and safe location.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA or a central hazardous waste storage area.

  • Ventilation: The storage area must be well-ventilated.

  • Temperature and Light: Store in a cool, dry place away from direct sunlight and heat sources.

  • Incompatibles: Ensure the storage area is separate from incompatible chemicals.

Step 4: Disposal Procedure

The recommended and most responsible method for the final disposal of N-(4-ethylphenyl)-3,5-dinitrobenzamide is through a licensed hazardous waste disposal company.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office. They will have established procedures and contracts with certified waste management vendors.

  • Incineration: High-temperature incineration is the preferred method for the destruction of nitroaromatic compounds.[10] This process ensures the complete breakdown of the molecule into less harmful components.

  • No Drain Disposal: Never dispose of N-(4-ethylphenyl)-3,5-dinitrobenzamide down the drain or in the regular trash. This is illegal and environmentally irresponsible.[12]

Step 5: Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, absorb with an inert material like vermiculite or sand.

  • Collection: Place the contained waste into a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.[12]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram outlines the decision-making and procedural flow.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation (N-(4-ethylphenyl)-3,5-dinitrobenzamide) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 segregate Segregate Waste in Designated Container ppe->segregate Step 2 label_container Label Container: 'Hazardous Waste' & Full Chemical Name segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store Step 3 contact_ehs Contact Institutional EHS Office store->contact_ehs Step 4 pickup Arrange for Pickup by Licensed Waste Vendor contact_ehs->pickup incinerate High-Temperature Incineration pickup->incinerate

Caption: Disposal workflow for N-(4-ethylphenyl)-3,5-dinitrobenzamide.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of N-(4-ethylphenyl)-3,5-dinitrobenzamide is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the chemical hazards inherent in its dinitroaromatic structure and adhering to a stringent, multi-step disposal protocol, we can ensure that our scientific pursuits do not come at the cost of environmental integrity. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrobenzene. ATSDR. [Link]

  • New Jersey Department of Health. (n.d.). Nitrobenzene - Hazardous Substance Fact Sheet. NJ.gov. [Link]

  • ResearchGate. (2019). (PDF) Environmental persistence, hazard, and mitigation challenges of nitroaromatic compounds. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 5. POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW The nitroaromatic compounds 1,3-DNB and 1,3,5-TNB are used in the manufacture of - ATSDR. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • ASM Journals. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation | Microbiology and Molecular Biology Reviews. [Link]

  • Agency for Toxic Substances and Disease Registry. (2024). Nitrobenzene - ToxFAQs™. ATSDR. [Link]

  • NextSDS. (n.d.). N-(4-ETHYLPHENYL)-3,5-DINITROBENZAMIDE — Chemical Substance Information. [Link]

  • Community Sustainability Workgroup. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives - CSWAB. [Link]

  • Lotte Chemical. (2023). Safety Data Sheet(SDS). [Link]

  • National Metrology Institute of Japan. (2018). Safety Data Sheet. [Link]

  • Lab Supplies. (n.d.). Amides Waste Compatibility: Key Insights for Safe Disposal. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC. [Link]

  • Preprints.org. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-alkyl Nitrobenzamides as Potential DprE1 Inhibitors. [Link]

  • PubMed. (n.d.). Biodegradation of nitroaromatic compounds. [Link]

  • New Jersey Department of Health. (n.d.). 2,4-Dinitrotoluene - Hazardous Substance Fact Sheet. NJ.gov. [Link]

  • U.S. Environmental Protection Agency. (n.d.). method 8091 nitroaromatics and cyclic ketones by gas chromatography - EPA. [Link]

  • IntechOpen. (2015). Bioremediation of Nitroaromatic Compounds. [Link]

  • ACS Publications. (2023). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway | Journal of Medicinal Chemistry. [Link]

  • Occupational Safety and Health Administration. (n.d.). DINITROTOLUENE. [Link]

  • U.S. Environmental Protection Agency. (1993). Hazardous Waste Management System; Testing and Monitoring Activities, Federal Register Notice. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PMC. [Link]

  • PubMed. (n.d.). 2,4-dinitrobenzamide (CB 1954) to 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide is a form of NAD(P)H dehydrogenase (quinone) (EC 1.6.99.2). [Link]

  • U.S. Environmental Protection Agency. (n.d.). The SW-846 Compendium. [Link]

  • New Jersey Department of Health. (n.d.). 4,6-DINITRO-o-CRESOL HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOS. NJ.gov. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ambient Water Quality Criteria for Nitrophenols. [Link]

  • Kanto Chemical Co., Inc. (n.d.). 安全データシート(SDS). [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluatin. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Groningen. (n.d.). Hazardous waste acceptance conditions. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Occupational Safety and Health Administration. (2020). DINITROTOLUENE. [Link]

  • University of Tennessee Health Science Center. (n.d.). PART I: MANAGEMENT OF HAZARDOUS CHEMICAL WASTES AT UT MEMPHIS. [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

  • Google Patents. (n.d.). EP0022241A1 - Process for the removal of nitrousing agent(s)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.